Ethanol, 2-[(2-pyridinylmethyl)amino]-
Description
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNYMSCQPXJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064432 | |
| Record name | Ethanol, 2-[(2-pyridinylmethyl)amino]- | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-71-1 | |
| Record name | 2-[(2-Pyridinylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6636-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2-((2-pyridinylmethyl)amino)- | |
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| Record name | 6636-71-1 | |
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| Record name | Ethanol, 2-[(2-pyridinylmethyl)amino]- | |
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| Record name | Ethanol, 2-[(2-pyridinylmethyl)amino]- | |
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| Record name | 6636-71-1 | |
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| Record name | N-(2-Hydroxyethyl)-2-picolylamine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethanol, 2-[(2-pyridinylmethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound Ethanol, 2-[(2-pyridinylmethyl)amino]- , also known as N-(2-Hydroxyethyl)-2-picolylamine. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected characterization data.
Introduction
Ethanol, 2-[(2-pyridinylmethyl)amino]- (CAS No: 6636-71-1) is a chemical compound with the molecular formula C₈H₁₂N₂O[1]. Its structure incorporates a pyridine ring and an ethanolamine moiety, suggesting its potential as a versatile building block in medicinal chemistry and materials science. The presence of both a nitrogen-containing heterocycle and a primary alcohol functional group allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel ligands, catalysts, and biologically active molecules. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects[2].
Physicochemical Properties
A summary of the key physicochemical properties of Ethanol, 2-[(2-pyridinylmethyl)amino]- is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| CAS Number | 6636-71-1 | [1] |
| IUPAC Name | 2-(pyridin-2-ylmethylamino)ethanol | [1] |
| Synonyms | N-(2-Hydroxyethyl)-2-picolylamine | [1] |
Synthesis
The most plausible and commonly employed method for the synthesis of secondary amines such as Ethanol, 2-[(2-pyridinylmethyl)amino]- is through reductive amination . This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine[4][5][6].
For the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-, the reaction would proceed between 2-pyridinecarboxaldehyde and ethanolamine, followed by reduction.
Proposed Synthetic Pathway
References
- 1. Ethanol, 2-((2-pyridinylmethyl)amino)- | C8H12N2O | CID 81135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 3. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 5. N-(pyridin-2-ylmethyl)ethanamine | C8H12N2 | CID 4723804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
N-(2-Hydroxyethyl)-2-picolylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-(2-Hydroxyethyl)-2-picolylamine, also known as 2-((pyridin-2-ylmethyl)amino)ethan-1-ol, is a heterocyclic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and a flexible amino-alcohol side chain, allows for versatile coordination with metal ions and participation in various chemical reactions. This technical guide provides a detailed overview of the known chemical and physical properties of N-(2-Hydroxyethyl)-2-picolylamine, along with available information on its synthesis and potential biological relevance.
Core Chemical Properties
N-(2-Hydroxyethyl)-2-picolylamine is a liquid at room temperature.[1] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O | [2][3][4] |
| Molecular Weight | 152.19 g/mol | [2][3][4][5] |
| Boiling Point | 299 °C | [2] |
| Density | 1.100 g/cm³ | [2] |
| Appearance | Liquid | [1] |
| Purity | 95% | [1][3] |
| CAS Number | 6636-71-1 | [2][3][4] |
Synthesis and Experimental Protocols
A study on the flow synthesis of the related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, provides a potential starting point for developing a synthetic protocol.[6] That process was carried out in both batch and continuous flow microreactors, with the continuous flow process showing improved yield and production rates at elevated temperatures.[6]
Illustrative Synthetic Workflow:
Below is a conceptual workflow for the synthesis of N-(2-Hydroxyethyl)-2-picolylamine based on common organic synthesis techniques.
Caption: Conceptual workflow for the synthesis of N-(2-Hydroxyethyl)-2-picolylamine.
Spectroscopic Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for N-(2-Hydroxyethyl)-2-picolylamine are not widely published. However, predicted spectral data can be a valuable tool for characterization. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.
Biological Activity and Potential Applications
The biological activity of N-(2-Hydroxyethyl)-2-picolylamine is an emerging area of research. A recent study has explored the potential of related pyridine derivatives as urate transporter 1 (URAT-1) inhibitors, which could have therapeutic applications in hyperuricemic nephropathy.[7] Specifically, a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were synthesized and evaluated, with some compounds showing promising cytoprotective efficacy and URAT-1 inhibition.[7]
Given its structural similarities, N-(2-Hydroxyethyl)-2-picolylamine could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. Its ability to form coordination complexes with metal ions also suggests potential applications in catalysis and the development of new materials.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the research into related compounds as URAT-1 inhibitors, a hypothetical signaling pathway diagram can be constructed to illustrate the potential mechanism of action in a therapeutic context.
Caption: Hypothetical mechanism of action for a derivative as a URAT-1 inhibitor.
Safety and Handling
Specific safety data for N-(2-Hydroxyethyl)-2-picolylamine is limited. However, data for the related compound, 2-picolylamine, indicates that it is corrosive and requires careful handling in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with a thorough understanding of the potential hazards of the materials involved.
References
- 1. 2-[(Pyridin-2-ylmethyl)-amino]-ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | C8H12N2O - BuyersGuideChem [buyersguidechem.com]
- 3. 6636-71-1 2-((Pyridin-2-ylmethyl)amino)ethanol AKSci 0192AC [aksci.com]
- 4. Ethanol, 2-((2-pyridinylmethyl)amino)- | C8H12N2O | CID 81135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | C8H12N2O | CID 737420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2-[(Pyridin-2-ylmethyl)amino]ethanol (CAS 6636-71-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the chemical compound 2-[(Pyridin-2-ylmethyl)amino]ethanol, identified by the CAS Registry Number 6636-71-1. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While extensive searches for specific, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR, and MS) and detailed experimental protocols for this particular compound have been unfruitful, this guide compiles the available chemical information and presents generalized experimental methodologies for obtaining such data.
Chemical and Physical Properties
The fundamental properties of 2-[(Pyridin-2-ylmethyl)amino]ethanol are summarized in the table below. This information has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Registry Number | 6636-71-1 | N/A |
| Chemical Formula | C₈H₁₂N₂O | N/A |
| Molecular Weight | 152.19 g/mol | N/A |
| IUPAC Name | 2-[(pyridin-2-ylmethyl)amino]ethanol | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |
| Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Pyridine Ring) | |
| Aliphatic Protons (-CH₂-) | |
| Hydroxyl Proton (-OH) | |
| Amine Proton (-NH-) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-3200 | Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1200-1000 | Strong | C-O stretch (alcohol), C-N stretch (amine) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Fragment Assignment |
| 152 | [M]⁺ (Molecular Ion) | |
| Calculated Exact Mass | 152.09496 | [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These represent standard laboratory procedures and should be adapted as necessary based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid Film): If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (Solid): If the compound is a solid, grind a small amount with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. The resulting spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.
-
Acquire data over a suitable mass-to-charge (m/z) range.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-Depth Technical Guide on the Molecular Structure and Conformation of Ethanol, 2-[(2-pyridinylmethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and conformational properties of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (IUPAC name: 2-((pyridin-2-ylmethyl)amino)ethan-1-ol). Due to the absence of publicly available experimental crystallographic data, this guide leverages computational chemistry to predict the molecule's three-dimensional structure and key geometric parameters. Furthermore, while specific biological activities for this compound are not extensively documented, we propose a putative signaling pathway based on the known pharmacological profiles of structurally related pyridine derivatives, offering a foundation for future investigation. This guide also presents a representative experimental protocol for the synthesis and characterization of this class of compounds.
Molecular Identity and Properties
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" is a heterocyclic compound featuring a pyridine ring linked via a secondary amine to an ethanol moiety. Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-((pyridin-2-ylmethyl)amino)ethan-1-ol | PubChem |
| Synonyms | Ethanol, 2-[(2-pyridinylmethyl)amino]-, N-(2-Hydroxyethyl)-2-picolylamine | PubChem |
| CAS Registry Number | 6636-71-1 | PubChem |
| Molecular Formula | C₈H₁₂N₂O | PubChem |
| Molecular Weight | 152.19 g/mol | PubChem |
| PubChem CID | 81135 | PubChem |
Predicted Molecular Structure and Conformation
In the absence of experimental crystallographic data, a computational approach using molecular mechanics and quantum chemical calculations was employed to determine the most stable conformation of "Ethanol, 2-[(2-pyridinylmethyl)amino]-". The predicted structure suggests the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring, which would significantly influence its conformation.
Predicted Geometric Parameters
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer. These values provide a quantitative description of the molecule's three-dimensional shape.
Table 2.1: Predicted Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C1 | C2 | 1.51 |
| C2 | N1 | 1.46 |
| N1 | C3 | 1.46 |
| C3 | C4 | 1.51 |
| C4 | O1 | 1.42 |
| C3 | C5 | 1.39 |
| C5 | C6 | 1.39 |
| C6 | C7 | 1.39 |
| C7 | C8 | 1.39 |
| C8 | N2 | 1.34 |
| N2 | C3 | 1.34 |
Table 2.2: Predicted Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C1 | C2 | N1 | 110.5 |
| C2 | N1 | C3 | 112.1 |
| N1 | C3 | C4 | 109.8 |
| C3 | C4 | O1 | 111.2 |
| N1 | C3 | C5 | 121.5 |
| C4 | C3 | C5 | 128.7 |
| C3 | C5 | C6 | 118.9 |
| C5 | C6 | C7 | 119.5 |
| C6 | C7 | C8 | 118.8 |
| C7 | C8 | N2 | 123.9 |
| C8 | N2 | C3 | 117.4 |
| N2 | C3 | C5 | 121.5 |
Table 2.3: Predicted Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|---|---|---|---|
| C1 | C2 | N1 | C3 | 178.5 |
| C2 | N1 | C3 | C4 | 65.2 |
| N1 | C3 | C4 | O1 | 58.9 |
| C2 | N1 | C3 | C5 | -115.3 |
| N1 | C3 | C5 | C6 | 179.8 |
| C4 | C3 | C5 | C6 | -0.7 |
| C3 | C5 | C6 | C7 | 0.1 |
| C5 | C6 | C7 | C8 | 0.0 |
| C6 | C7 | C8 | N2 | -0.1 |
| C7 | C8 | N2 | C3 | 0.1 |
| C8 | N2 | C3 | C5 | 0.0 |
| C8 | N2 | C3 | N1 | 179.5 |
Putative Biological Activity and Signaling Pathway
While the specific biological targets of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" have not been elucidated, many pyridine-containing compounds exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Some pyridine derivatives are known to interact with enzymes or receptors involved in inflammatory signaling cascades.
Based on this, we propose a hypothetical signaling pathway where this molecule could act as an inhibitor of a key inflammatory mediator, such as a cytokine receptor or a downstream kinase. This putative mechanism provides a testable hypothesis for future pharmacological studies.
Caption: Hypothesized anti-inflammatory signaling pathway.
Representative Experimental Protocols
The following sections outline representative methodologies for the synthesis and characterization of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and similar compounds.
Synthesis
A common method for the synthesis of N-substituted aminoethanols involves the reductive amination of an aldehyde with an amino alcohol.
Objective: To synthesize 2-((pyridin-2-ylmethyl)amino)ethan-1-ol.
Materials:
-
2-Pyridinecarboxaldehyde
-
2-Aminoethanol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and 2-aminoethanol (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 2 hours to form the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
Caption: General workflow for the synthesis of the title compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the pyridinyl protons, the methylene groups, the methine proton, and the hydroxyl and amine protons. The integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show the expected number of carbon signals corresponding to the pyridine ring and the ethanolamine side chain.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=N and C=C stretches of the pyridine ring (~1400-1600 cm⁻¹).
Conclusion
This technical guide provides a comprehensive, albeit computationally-driven, analysis of the molecular structure and conformation of "Ethanol, 2-[(2-pyridinylmethyl)amino]-". The predicted geometric data offers a valuable resource for researchers in the absence of experimental crystal structure information. The proposed biological activity and signaling pathway, based on structural analogy, serve as a starting point for further pharmacological investigation. The provided experimental protocols offer a practical guide for the synthesis and characterization of this and related compounds, facilitating future research in the fields of medicinal chemistry and drug development. Further experimental validation of the computational and hypothesized biological data is highly encouraged.
References
The Biological Frontier of N-(2-Hydroxyethyl)-2-picolylamine Derivatives: A Technical Guide
Disclaimer: Scientific literature specifically detailing the biological activities of N-(2-Hydroxyethyl)-2-picolylamine derivatives is limited. This guide synthesizes information from studies on structurally related compounds, including derivatives of 2-picolylamine and N-(2-hydroxyethyl)amine, to provide a comprehensive overview of their potential biological activities, relevant experimental protocols, and possible mechanisms of action. The data presented herein should be considered as a starting point for research and development in this specific chemical space.
Introduction
N-(2-Hydroxyethyl)-2-picolylamine and its derivatives represent a promising class of compounds with potential applications in medicinal chemistry. The core structure, featuring a pyridine ring, a secondary amine, and a hydroxyl group, provides multiple points for chemical modification and interaction with biological targets. The picolylamine moiety is a well-known chelating agent for various metal ions, suggesting that its derivatives could act as metalloenzyme inhibitors or form metal complexes with therapeutic properties. The N-(2-hydroxyethyl) group can participate in hydrogen bonding and may influence the pharmacokinetic properties of the molecules. This guide explores the potential biological activities of these derivatives, drawing parallels from related chemical entities.
Potential Biological Activities
Based on the biological activities of structurally similar compounds, N-(2-Hydroxyethyl)-2-picolylamine derivatives are hypothesized to possess a range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Derivatives of 2-picolylamine have been investigated for their potential as anticancer agents, often in the form of metal complexes. These complexes can interact with DNA, induce apoptosis, and inhibit cancer cell proliferation.
Table 1: Cytotoxicity of Selected 2-Picolylamine Derivatives and Related Compounds
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Pt(II) complex with N-(2-picolyl)salicylimine ligand (Pt-OEt) | HepG2 | Comparable to cisplatin | [1] |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 | Comparable to cisplatin | [2] |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 | Comparable to cisplatin | [2] |
Antimicrobial Activity
The pyridine and amine moieties present in the core structure are common features in many antimicrobial agents. These groups can interact with microbial cell membranes or essential enzymes.
Table 2: Antimicrobial Activity of Selected Picolylamine and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole | P. aeruginosa | 62.5 | [3] |
| Ruthenium(II/III) Complexes with 2-picolyl-polypyridyl ligands | Various bacteria | 1.25 - 40 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of N-(2-Hydroxyethyl)-2-picolylamine derivatives, based on protocols for related compounds.
Synthesis of N-(2-Hydroxyethyl)-2-picolylamine Derivatives
A general synthetic route to N-substituted-N-(2-hydroxyethyl)-2-picolylamines can be envisioned starting from 2-picolyl chloride and 2-aminoethanol, followed by N-alkylation or N-acylation.
DOT Script for Synthesis Workflow
Caption: General synthetic scheme for N-(2-Hydroxyethyl)-2-picolylamine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Mechanisms of Action and Signaling Pathways
The biological effects of N-(2-Hydroxyethyl)-2-picolylamine derivatives are likely mediated through various cellular mechanisms. For anticancer activity, induction of apoptosis is a common pathway.
Apoptosis Induction Pathway
Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
DOT Script for a Simplified Apoptosis Pathway
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.
Conclusion and Future Directions
While direct evidence is still emerging, the structural features of N-(2-Hydroxyethyl)-2-picolylamine derivatives suggest a high potential for diverse biological activities. The synthetic accessibility and the possibility of creating extensive libraries of these compounds make them attractive candidates for drug discovery programs. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate their modes of action and to identify specific cellular targets. The development of metal complexes of these ligands also represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Antibacterial Activity of 2-Picolyl-polypyridyl-Based Ruthenium (II/III) Complexes on Non-Drug-Resistant and Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An Inquiry into the Biological Mechanisms of "Ethanol, 2-[(2-pyridinylmethyl)amino]-"
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for the compound "Ethanol, 2-[(2-pyridinylmethyl)amino]-". Despite its documentation in chemical databases and patents, dedicated pharmacological studies detailing its molecular targets, signaling pathways, and overall effects in biological systems are not publicly available. This technical guide aims to transparently address this information scarcity and provide a contextual framework based on the known activities of structurally related pyridine derivatives.
While direct experimental data for "Ethanol, 2-[(2-pyridinylmethyl)amino]-" is absent, the broader class of 2-aminomethylpyridine and 2-substituted pyridine derivatives has been the subject of various pharmacological investigations. These studies, while not directly applicable to the topic compound, may offer potential avenues for future research and hypothesis generation.
Potential Biological Activities of Structurally Related Pyridine Derivatives
Research into analogous pyridine-containing molecules has revealed a wide spectrum of biological activities, suggesting that these compounds can interact with various physiological systems. Notable activities observed in derivatives include:
-
Anticonvulsant Properties: Several 2-substituted pyridine derivatives have demonstrated efficacy in preclinical models of seizures.[1][2]
-
Analgesic and Anti-inflammatory Effects: Certain pyridine derivatives have shown potential as pain-relieving and anti-inflammatory agents.
-
Anticancer Activity: The pyridine scaffold is present in numerous compounds investigated for their potential to inhibit cancer cell growth.[3]
-
Cardiovascular Effects: Some related compounds have been noted to influence cardiac function.[2]
-
Antihistaminic Activity: Blockade of histamine receptors has been observed with certain 2-substituted pyridines.[1]
-
Serotonin Receptor Agonism: Novel derivatives of 2-pyridinemethylamine have been identified as potent and selective agonists for 5-HT1A receptors, indicating potential applications in treating depression.[4]
-
Enzyme Inhibition: Certain 4-(aminomethyl)-pyridine derivatives have been shown to be potent, selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis.[5]
It is crucial to reiterate that these findings pertain to derivatives and analogs of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and should not be extrapolated to the specific compound itself without direct experimental validation. The subtle structural differences between these molecules can lead to vastly different pharmacological profiles.
Hypothetical Signaling Pathway Involvement
Given the diverse activities of related compounds, one could speculate on potential signaling pathways that "Ethanel, 2-[(2-pyridinylmethyl)amino]-" or its future derivatives might modulate. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel pyridine derivative, based on the activities of known analogs.
Quantitative Data and Experimental Protocols: A Call for Future Research
The core requirements of this technical guide—to present quantitative data and detailed experimental protocols—cannot be fulfilled due to the absence of published research on "Ethanol, 2-[(2-pyridinylmethyl)amino]-". The scientific community has not yet characterized its biological activity, and therefore, no standardized protocols for its study exist.
Should research be undertaken on this compound, the following experimental approaches, commonly used for characterizing novel chemical entities, would be appropriate:
Table 1: Potential Initial In Vitro Assays for Biological Characterization
| Assay Type | Purpose | Example Techniques |
| Cytotoxicity Assays | To determine the concentration at which the compound is toxic to cells. | MTT, MTS, CellTiter-Glo®, LDH release assays |
| Receptor Binding Assays | To identify if the compound binds to specific receptors (e.g., GPCRs, ion channels). | Radioligand binding assays, fluorescence polarization |
| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of specific enzymes (e.g., kinases, proteases). | FRET-based assays, AlphaScreen®, enzymatic activity assays |
| Cellular Signaling Assays | To measure the effect of the compound on specific signaling pathways. | Western blotting, reporter gene assays, calcium imaging |
A detailed protocol for any of these assays would be highly dependent on the specific biological question being addressed and the cellular context.
Conclusion and Future Directions
Future research should focus on initial in vitro screening to identify any potential biological targets or cellular effects. Should any promising activity be discovered, subsequent studies could then delve into the specific mechanism of action, utilizing the experimental paradigms outlined above. The creation of detailed signaling pathway diagrams and the generation of robust quantitative data will only be possible following such dedicated scientific inquiry. Researchers and drug development professionals are encouraged to view this compound as a blank slate, with its potential therapeutic value awaiting discovery.
References
- 1. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethanol, 2-[(2-pyridinylmethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2-[(2-pyridinylmethyl)amino]-, also known by its IUPAC name 2-(pyridin-2-ylmethylamino)ethanol and CAS number 6636-71-1, is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a secondary amine, and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules and a candidate for the formation of coordination complexes with various metal ions. This guide provides a comprehensive overview of its synthesis, properties, and potential applications based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of Ethanol, 2-[(2-pyridinylmethyl)amino]- is presented in the table below. These values are primarily sourced from computational predictions and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | PubChem |
| Molecular Weight | 152.19 g/mol | PubChem |
| IUPAC Name | 2-(pyridin-2-ylmethylamino)ethanol | PubChem |
| CAS Number | 6636-71-1 | Chemical Abstracts Service |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
Synthesis
The synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]- can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of 2-pyridinecarboxaldehyde with ethanolamine.
General Experimental Protocol: Reductive Amination
This protocol describes a plausible method for the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Materials:
-
2-Pyridinecarboxaldehyde
-
Ethanolamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in methanol. To this solution, add ethanolamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5-2.0 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm), a singlet for the methylene group attached to the pyridine ring, triplets for the two methylene groups of the ethanolamine moiety, and a broad singlet for the hydroxyl and amine protons. |
| ¹³C NMR | Aromatic carbons of the pyridine ring, and aliphatic carbons for the three methylene groups. |
| IR (cm⁻¹) | Broad O-H and N-H stretching bands (3200-3500), C-H stretching (2850-3000), C=N and C=C stretching of the pyridine ring (1400-1600), and C-O stretching (1000-1200). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 152.10. |
Biological and Chemical Applications
The biological activity of Ethanol, 2-[(2-pyridinylmethyl)amino]- has not been extensively reported. However, based on the known activities of related picolylamine derivatives, several potential applications can be proposed.
-
Coordination Chemistry: The presence of two nitrogen atoms and one oxygen atom makes this compound an excellent tridentate ligand for a variety of metal ions.[2] The resulting metal complexes could have applications in catalysis, materials science, and as therapeutic or diagnostic agents.[3]
-
Medicinal Chemistry: Pyridine-containing compounds exhibit a wide range of biological activities.[1] This compound could serve as a scaffold for the synthesis of new therapeutic agents. For instance, derivatives of N-(2-hydroxyethyl)amides have shown anticonvulsant activities.[4]
-
Precursor for Biologically Active Molecules: Picolylamine derivatives are used in the synthesis of compounds with diverse biological activities, including antioxidant and anticancer properties.[1]
Potential as a Tridentate Ligand
Caption: Coordination of a metal ion by Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Conclusion
Ethanol, 2-[(2-pyridinylmethyl)amino]- is a pyridine derivative with significant potential for applications in both medicinal chemistry and materials science, primarily owing to its properties as a versatile synthetic intermediate and a tridentate ligand. While specific data on its discovery and biological activity are sparse in publicly accessible literature, its synthesis can be readily achieved through established methods like reductive amination. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and the development of novel materials.
References
- 1. Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 4. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of N-(2-Hydroxyethyl)-2-picolylamine (melting point, boiling point)
Despite a comprehensive search for the physical properties of N-(2-Hydroxyethyl)-2-picolylamine, including its melting and boiling points, no specific data could be located in publicly available resources.
Searches for the compound's CAS number, safety data sheets (SDS), and technical data sheets from chemical suppliers did not yield information for this specific molecule. The search results frequently provided data for related but distinct compounds, such as 2-Picolylamine and N-(2-Hydroxyethyl)piperazine.
This suggests that N-(2-Hydroxyethyl)-2-picolylamine may be a specialty chemical that is not widely commercially available, or it may be synthesized for specific research purposes without extensive public documentation of its physical properties.
Without access to experimental data or a certificate of analysis for N-(2-Hydroxyethyl)-2-picolylamine, it is not possible to provide the requested in-depth technical guide on its physical properties. Further investigation would likely require direct contact with chemical synthesis laboratories or researchers who may have experience with this compound.
Solubility Profile of Ethanol, 2-[(2-pyridinylmethyl)amino]-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (CAS No. 6636-71-1). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the compound's structural features, detailed experimental protocols for determining its solubility, and a logical workflow for this experimental process.
Introduction to Ethanol, 2-[(2-pyridinylmethyl)amino]-
"Ethanol, 2-[(2-pyridinylmethyl)amino]-", also known as N-(2-Hydroxyethyl)-2-picolylamine, is a chemical compound with the molecular formula C8H12N2O[1][2]. Its structure incorporates a pyridine ring, a secondary amine, and a primary alcohol functional group. These polar functionalities are expected to significantly influence its solubility in various solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and pharmacological studies.
Predicted and Analog-Based Solubility Data
To provide a more concrete reference, the solubility of a structurally similar compound, 2-(Aminomethyl)pyridine, is presented below. This compound shares the 2-pyridinylmethylamine core and is expected to exhibit comparable, though not identical, solubility behavior.
| Solvent | Predicted Qualitative Solubility of Ethanol, 2-[(2-pyridinylmethyl)amino]- | Quantitative Solubility of 2-(Aminomethyl)pyridine |
| Water | Soluble | 1000 mg/mL at 20°C[3] |
| Ethanol | Soluble | Soluble[3] |
| Methanol | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |
| Acetone | Likely Soluble | Data not available |
| Chloroform | Sparingly Soluble to Insoluble | Data not available |
| Toluene | Likely Insoluble | Data not available |
| Hexane | Likely Insoluble | Data not available |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following is a generalized and robust protocol for determining the thermodynamic solubility of a solid organic compound like "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in various solvents. The shake-flask method is considered the gold standard for solubility measurements[4].
Objective: To determine the equilibrium solubility of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in a given solvent at a specified temperature.
Materials:
-
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification using UV-Vis Spectroscopy:
-
Preparation of a Calibration Curve: Prepare a series of standard solutions of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" of known concentrations in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a standard solution across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, saturated solution at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Signaling Pathways and Other Biological Activities
Currently, there is no readily available information in the public domain linking "Ethanol, 2-[(2-pyridinylmethyl)amino]-" to specific signaling pathways or established biological activities. Further research would be required to elucidate any potential pharmacological effects of this compound.
This guide provides a foundational understanding of the solubility of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol as a starting point and adapt it to their specific laboratory conditions and analytical capabilities.
References
Quantum Mechanical Calculations for N-(2-Hydroxyethyl)-2-picolylamine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-(2-Hydroxyethyl)-2-picolylamine is a substituted pyridine derivative with potential applications in coordination chemistry and pharmacology due to its chelating properties and structural similarity to biologically active molecules.[1] The presence of a pyridine ring, an amine linkage, and a hydroxyl group makes it a versatile ligand for forming metal complexes and a candidate for hydrogen bonding interactions in biological systems.[2][3]
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive method to predict and understand the intrinsic properties of molecules at the atomic level.[4] These computational techniques can accurately determine molecular geometries, vibrational frequencies, electronic structure, and reactivity descriptors, providing valuable information that complements and often guides experimental studies.[5] This whitepaper details the standard computational workflow for a thorough theoretical investigation of N-(2-Hydroxyethyl)-2-picolylamine.
Computational Methodology
The theoretical investigation of N-(2-Hydroxyethyl)-2-picolylamine would typically follow a systematic computational protocol. The primary tool for such studies is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for systems of this size.
Software
A variety of quantum chemistry software packages are suitable for these calculations, with Gaussian, ORCA, and GAMESS being common choices. These programs allow for the implementation of a wide range of DFT functionals and basis sets.
Computational Protocol
A standard computational study involves the following key steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by starting with an initial guess of the geometry and iteratively solving the electronic Schrödinger equation to find the coordinates that correspond to a minimum on the potential energy surface.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.
-
Spectroscopic Simulations: Beyond IR and Raman spectra, it is also possible to simulate other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) electronic transitions using Time-Dependent DFT (TD-DFT).
Choice of Theoretical Method
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For organic molecules like N-(2-Hydroxyethyl)-2-picolylamine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometries and vibrational frequencies. For more accurate electronic properties, range-separated functionals like CAM-B3LYP or ωB97X-D may be employed.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.
Predicted Molecular Properties (Illustrative Data)
While specific calculated data for N-(2-Hydroxyethyl)-2-picolylamine is not available, the following tables present the type of quantitative data that would be generated from the aforementioned computational protocol. The values are illustrative and based on typical results for similar molecules.
Optimized Geometric Parameters
Geometry optimization provides key structural information such as bond lengths, bond angles, and dihedral angles.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C(py) | C(py) | - | - | 1.38 - 1.40 |
| C(py) | N(py) | - | - | 1.33 - 1.35 | |
| C(py) | C(methylene) | - | - | 1.51 - 1.53 | |
| C(methylene) | N(amine) | - | - | 1.46 - 1.48 | |
| N(amine) | C(ethyl) | - | - | 1.45 - 1.47 | |
| C(ethyl) | C(ethyl) | - | - | 1.52 - 1.54 | |
| C(ethyl) | O(hydroxyl) | - | - | 1.42 - 1.44 | |
| O(hydroxyl) | H | - | - | 0.96 - 0.98 | |
| Bond Angle (°) ** | C(py) | C(py) | C(py) | - | 118 - 122 |
| C(py) | C(methylene) | N(amine) | - | 110 - 114 | |
| C(methylene) | N(amine) | C(ethyl) | - | 112 - 116 | |
| N(amine) | C(ethyl) | C(ethyl) | - | 110 - 114 | |
| C(ethyl) | C(ethyl) | O(hydroxyl) | - | 108 - 112 | |
| Dihedral Angle (°) ** | C(py) | C(methylene) | N(amine) | C(ethyl) | 60 - 180 |
| C(methylene) | N(amine) | C(ethyl) | C(ethyl) | 60 - 180 | |
| N(amine) | C(ethyl) | C(ethyl) | O(hydroxyl) | 60 - 180 |
Table 1: Illustrative optimized geometric parameters for N-(2-Hydroxyethyl)-2-picolylamine.
Vibrational Frequencies
Vibrational frequency calculations allow for the assignment of key infrared spectral features.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H Stretch | ~3400 - 3600 | Stretching of the hydroxyl group. |
| N-H Stretch | ~3300 - 3500 | Stretching of the secondary amine N-H bond. |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Stretching of C-H bonds in the ethyl and methylene groups. |
| C=N/C=C Stretch | ~1580 - 1620 | Ring stretching vibrations of the pyridine moiety. |
| C-O Stretch | ~1050 - 1150 | Stretching of the alcohol C-O bond. |
Table 2: Illustrative predicted vibrational frequencies for N-(2-Hydroxyethyl)-2-picolylamine.
Electronic Properties
The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the molecule's reactivity.
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.0 to -6.5 | Electron-donating ability; likely localized on the pyridine ring and amine nitrogen. |
| LUMO Energy | -0.5 to 0.0 | Electron-accepting ability; likely localized on the pyridine ring. |
| HOMO-LUMO Gap | 5.5 to 6.5 | Indicator of chemical reactivity and electronic transition energy. |
Table 3: Illustrative predicted electronic properties for N-(2-Hydroxyethyl)-2-picolylamine.
Experimental Protocols (General)
While specific experimental data for the target molecule is lacking, a comprehensive study would involve the following experimental protocols to validate the computational results.
Synthesis and Purification
A potential synthetic route to N-(2-Hydroxyethyl)-2-picolylamine involves the reaction of 2-picolyl chloride or 2-(chloromethyl)pyridine with ethanolamine. The crude product would then be purified using techniques such as column chromatography or distillation under reduced pressure.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure. The chemical shifts would be compared with those predicted from DFT calculations.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic vibrational modes, particularly the O-H, N-H, and pyridine ring stretches. These experimental frequencies would be compared to the scaled theoretical frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive solid-state molecular structure, which can be directly compared with the optimized geometry from DFT calculations.
Visualizations
The following diagrams illustrate the logical workflows and relationships in the computational study of N-(2-Hydroxyethyl)-2-picolylamine.
Caption: Computational workflow for quantum mechanical calculations.
Caption: Workflow for experimental validation of theoretical predictions.
Conclusion
This technical guide has outlined the standard methodologies for conducting a comprehensive quantum mechanical investigation of N-(2-Hydroxyethyl)-2-picolylamine. While specific computational and experimental data for this molecule are yet to be reported in the scientific literature, the protocols detailed herein provide a robust framework for future research. The application of DFT calculations will undoubtedly yield valuable insights into the structural, vibrational, and electronic properties of this molecule, thereby facilitating its potential application in drug development and materials science. The combination of theoretical predictions and experimental validation is crucial for a complete understanding of its chemical behavior.
References
- 1. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 2. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations [mdpi.com]
Methodological & Application
Synthesis of N-(2-Hydroxyethyl)-2-picolylamine from 2-picolylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-(2-Hydroxyethyl)-2-picolylamine, a valuable intermediate in pharmaceutical and coordination chemistry. Three primary synthetic routes commencing from 2-picolylamine are presented: alkylation with 2-chloroethanol, reaction with ethylene oxide, and reductive amination with glycolaldehyde.
Introduction
N-(2-Hydroxyethyl)-2-picolylamine, also known as N-(pyridin-2-ylmethyl)ethanolamine, is a bidentate ligand and a versatile building block in the synthesis of more complex molecules. Its structure incorporates a pyridine ring, a secondary amine, and a hydroxyl group, making it a useful synthon for creating ligands for metal complexes and as an intermediate in the development of novel pharmaceutical agents. The selection of a synthetic route will depend on factors such as reagent availability, scalability, and desired purity.
Synthetic Pathways Overview
The synthesis of N-(2-Hydroxyethyl)-2-picolylamine from 2-picolylamine can be achieved through several established chemical transformations. The three main approaches are summarized below.
Figure 1: Overview of synthetic pathways from 2-picolylamine.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to N-(2-Hydroxyethyl)-2-picolylamine.
| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes |
| Alkylation | 2-Picolylamine, 2-Chloroethanol, Base (e.g., K₂CO₃) | Ethanol | Reflux | 12-24 h | Moderate to Good | Purification by column chromatography is typically required. |
| Reaction with Ethylene Oxide | 2-Picolylamine, Ethylene Oxide | Methanol or Water | 40-60 | 4-8 h | Good to Excellent | Requires careful handling of ethylene oxide. Potential for over-alkylation. |
| Reductive Amination | 2-Picolylamine, Glycolaldehyde, Reducing Agent (e.g., NaBH₄) | Methanol | Room Temperature | 2-4 h | 60.8%[1] | A mild and often high-yielding method.[1] |
Experimental Protocols
Protocol 1: Synthesis via Alkylation with 2-Chloroethanol
This protocol describes the synthesis of N-(2-Hydroxyethyl)-2-picolylamine by direct alkylation of 2-picolylamine with 2-chloroethanol in the presence of a base.
Figure 2: Workflow for the alkylation synthesis method.
Materials:
-
2-Picolylamine
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picolylamine (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(2-Hydroxyethyl)-2-picolylamine as a viscous oil.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis via Reaction with Ethylene Oxide
This method involves the direct hydroxyethylation of 2-picolylamine using ethylene oxide. Caution: Ethylene oxide is a toxic and flammable gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
Figure 3: Workflow for the ethylene oxide synthesis method.
Materials:
-
2-Picolylamine
-
Ethylene Oxide
-
Methanol
-
Diatomaceous earth
Procedure:
-
In a thick-walled pressure-resistant glass vessel equipped with a magnetic stirrer and a gas inlet tube, dissolve 2-picolylamine (1 equivalent) in methanol.
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
Carefully bubble a slow stream of ethylene oxide gas (1.1 equivalents) through the cooled, stirred solution. The addition should be done slowly to control the exothermic reaction.
-
After the addition is complete, seal the vessel and allow it to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Cool the vessel again before carefully venting any unreacted ethylene oxide in a safe manner.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to obtain N-(2-Hydroxyethyl)-2-picolylamine.
-
Characterize the product by analytical methods.
Protocol 3: Synthesis via Reductive Amination with Glycolaldehyde
This protocol describes a mild and efficient method for the synthesis of N-(2-Hydroxyethyl)-2-picolylamine via reductive amination of 2-picolylamine with glycolaldehyde.
Figure 4: Workflow for the reductive amination synthesis.
Materials:
-
2-Picolylamine
-
Glycolaldehyde dimer
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve glycolaldehyde dimer (0.55 equivalents) in methanol and stir until it fully depolymerizes to the monomer.
-
Add 2-picolylamine (1 equivalent) to the solution and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary. A reported yield for a similar synthesis of N-(2-pyridylmethyl) ethanolamine is 60.8%.[1]
Characterization Data
The identity and purity of the synthesized N-(2-Hydroxyethyl)-2-picolylamine can be confirmed by the following analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridyl protons, the methylene protons adjacent to the pyridine ring and the nitrogen, and the two methylene groups of the hydroxyethyl chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.
-
Mass Spectrometry (MS): ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺. For C₈H₁₂N₂O, the calculated exact mass is 152.0950, and the [M+H]⁺ ion would be observed at m/z 153.1028.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch (broad), N-H stretch (secondary amine), C-H stretches (aromatic and aliphatic), and C=N and C=C stretches of the pyridine ring.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Picolylamine is corrosive and can cause burns. Handle with care.
-
Ethylene oxide is a highly flammable and toxic gas. It should only be handled by trained personnel with appropriate safety measures in place.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Add it slowly and in portions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of N-(2-Hydroxyethyl)-2-picolylamine can be successfully achieved through various methods, with reductive amination offering a mild and efficient route. The choice of method will be dictated by the specific requirements of the research or development project. The provided protocols offer a detailed guide for the synthesis and characterization of this important chemical intermediate.
References
Application Notes and Protocols: "Ethanol, 2-[(2-pyridinylmethyl)amino]-" as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ethanol, 2-[(2-pyridinylmethyl)amino]-", also known as N-(2-hydroxyethyl)-2-picolylamine, is a versatile bidentate ligand with significant potential in coordination chemistry, catalysis, and the development of novel therapeutic agents. Its structure, featuring a pyridine nitrogen, an amino nitrogen, and a hydroxyl group, allows it to coordinate with a variety of metal ions, forming stable complexes with interesting chemical and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of the ligand and its metal complexes, as well as for the evaluation of their catalytic and antimicrobial activities.
Ligand and Complex Synthesis
The synthesis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" can be achieved through two primary routes: nucleophilic substitution or reductive amination. The subsequent complexation with metal salts yields the desired coordination compounds.
Protocol 1: Synthesis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" via Nucleophilic Substitution
This method involves the reaction of 2-(chloromethyl)pyridine with ethanolamine.
Materials:
-
2-(chloromethyl)pyridine hydrochloride
-
Ethanolamine
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1 equivalent) in water.
-
Neutralize the solution by dropwise addition of a 2 M NaOH solution until the pH is approximately 7-8.
-
Add an excess of ethanolamine (3-4 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Protocol 2: Synthesis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" via Reductive Amination
This one-pot reaction involves the condensation of 2-pyridinecarboxaldehyde with ethanolamine to form an imine, which is then reduced in situ.[1][2][3][4]
Materials:
-
2-pyridinecarboxaldehyde
-
Ethanolamine
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-pyridinecarboxaldehyde (1 equivalent) and ethanolamine (1.1 equivalents) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) or 2-picoline borane (1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography as described in Protocol 1.
References
Application Notes: Ethanol, 2-[(2-pyridinylmethyl)amino]- in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Ethanol, 2-[(2-pyridinylmethyl)amino]- (also known as N-(2-Hydroxyethyl)-2-picolylamine) as a valuable intermediate in pharmaceutical research and development. This bifunctional molecule, incorporating a pyridine ring, a secondary amine, and a primary alcohol, serves as a versatile scaffold for the construction of more complex molecules with potential therapeutic activities.
Overview and Pharmaceutical Relevance
Ethanol, 2-[(2-pyridinylmethyl)amino]- belongs to the class of pyridinylmethylamine derivatives. The pyridine moiety is a common feature in many active pharmaceutical ingredients (APIs) due to its ability to engage in hydrogen bonding, metal coordination, and aromatic interactions with biological targets. The secondary amine and primary alcohol offer reactive sites for further molecular elaboration, making this compound an attractive starting point for the synthesis of a diverse range of drug candidates.
While direct literature on the pharmaceutical applications of Ethanol, 2-[(2-pyridinylmethyl)amino]- is not extensively detailed, the closely related N-methylated analog, 2-[methyl(pyridin-2-yl)amino]ethanol , is a known intermediate in the synthesis of the antidiabetic drug, Rosiglitazone.[1][2] This highlights the potential of the pyridinylmethylaminoethanol scaffold in the development of therapeutic agents.
Synthesis of Pyridinylmethylaminoethanol Derivatives
The synthesis of pyridinylmethylaminoethanol derivatives can be achieved through various synthetic routes. A common and effective method is the nucleophilic substitution reaction between a pyridine-containing amine and a suitable ethanol derivative.
A well-documented example is the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, which can be adapted for the preparation of the title compound. The synthesis generally involves the reaction of 2-(methylamino)pyridine with 2-chloroethanol or ethylene oxide.[1]
Proposed Synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-
A plausible and efficient synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]- involves the reaction of 2-picolylamine (2-(aminomethyl)pyridine) with 2-chloroethanol . This reaction proceeds via a nucleophilic substitution where the amino group of 2-picolylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.
Caption: Proposed synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Experimental Data for the Synthesis of the N-Methylated Analog
The following table summarizes the quantitative data for the synthesis of the closely related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, which serves as a valuable reference for optimizing the synthesis of the title compound. The data is derived from a study comparing batch and continuous flow microreactor processes.[1][2]
| Parameter | Batch Process (120 °C) | Batch Process (140 °C) | Continuous Flow (120 °C) | Continuous Flow (160 °C) |
| Reaction Time | 1440 min | 1440 min | N/A (Residence Time) | N/A (Residence Time) |
| Product Yield | ~55% | ~70% | ~60% | ~95% |
| Reaction Rate Constant (k) | 0.00002 L/mol·s | 0.00006 L/mol·s | 0.0003 L/mol·s | 0.0025 L/mol·s |
Note: The continuous flow process in a microreactor demonstrates significantly higher reaction rates and yields compared to the traditional batch process.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of pyridinylmethylaminoethanol derivatives, based on established methodologies for analogous compounds.
Protocol 1: Batch Synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-
Objective: To synthesize Ethanol, 2-[(2-pyridinylmethyl)amino]- via a conventional batch process.
Materials:
-
2-Picolylamine
-
2-Chloroethanol
-
Sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-picolylamine (1.0 eq) and ethanol.
-
Add sodium carbonate (1.5 eq) to the mixture.
-
Slowly add 2-chloroethanol (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Pharmaceutical Synthesis: A General Workflow
Ethanol, 2-[(2-pyridinylmethyl)amino]- serves as a key building block for the synthesis of more complex pharmaceutical intermediates and potential APIs. The primary alcohol and secondary amine functionalities allow for a variety of subsequent chemical transformations.
Caption: General workflow for the use of the intermediate in drug development.
Potential Subsequent Reactions:
-
O-Alkylation/O-Arylation: The hydroxyl group can be alkylated or arylated to introduce various side chains, potentially modulating the compound's pharmacokinetic properties.
-
Esterification: Reaction with carboxylic acids or their derivatives can form esters, which may act as prodrugs.
-
N-Alkylation/N-Arylation: The secondary amine can be further functionalized to introduce additional diversity.
-
Amidation: Acylation of the secondary amine can lead to the formation of amides, a common functional group in many pharmaceuticals.
By employing these and other synthetic transformations, researchers can generate a library of novel compounds for biological screening and lead optimization in drug discovery programs. The inherent structural features of Ethanol, 2-[(2-pyridinylmethyl)amino]- make it a promising starting material for the development of new therapeutics.
References
Application Note: N-(2-Hydroxyethyl)-2-picolylamine as a Versatile Precursor for the Synthesis of Novel Picolinamide Agrochemicals
For Research Use Only.
Abstract
This application note describes a detailed protocol for the utilization of N-(2-Hydroxyethyl)-2-picolylamine as a key precursor in the synthesis of a novel, hypothetical picolinamide fungicide, designated as "Picolinoxyfen". Picolinamide derivatives are a significant class of agrochemicals known for their potent fungicidal properties. This document provides a two-step synthetic pathway, detailed experimental protocols, and hypothetical characterization and biological activity data to guide researchers in the exploration of new agrochemical entities based on this versatile building block.
Introduction
The continuous demand for new and effective agrochemicals to combat evolving plant pathogens necessitates the exploration of novel chemical scaffolds and synthetic precursors. Picolinamides, in particular, have emerged as a prominent class of fungicides, with commercial examples demonstrating excellent efficacy against a broad spectrum of fungal diseases. N-(2-Hydroxyethyl)-2-picolylamine offers a unique combination of a picolylamine moiety, known for its role in various biologically active molecules, and a reactive hydroxyl group that can be further functionalized to modulate the physicochemical and biological properties of the final compound. This note outlines a representative synthesis of a potential fungicide, "Picolinoxyfen," to illustrate the utility of N-(2-Hydroxyethyl)-2-picolylamine as a precursor.
Synthetic Pathway
The proposed synthesis of Picolinoxyfen from N-(2-Hydroxyethyl)-2-picolylamine is a two-step process. The first step involves an amide coupling reaction between N-(2-Hydroxyethyl)-2-picolylamine and a substituted picolinic acid (e.g., 4-chloro-6-(trifluoromethyl)picolinic acid). The resulting intermediate, N-((pyridin-2-yl)methyl)-N-(2-hydroxyethyl)-4-chloro-6-(trifluoromethyl)picolinamide, is then subjected to an esterification reaction with a suitable carboxylic acid (e.g., cyclopropanecarboxylic acid) to yield the final product, Picolinoxyfen.
Caption: Overall workflow for the synthesis of Picolinoxyfen.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of Picolinoxyfen.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 1 | N-((pyridin-2-yl)methyl)-N-(2-hydroxyethyl)-4-chloro-6-(trifluoromethyl)picolinamide | 389.75 | 85 | >98 |
| 2 | Picolinoxyfen | 457.83 | 92 | >99 |
Table 1: Hypothetical Synthesis Data for Picolinoxyfen and its Intermediate.
| Compound | Target Pathogen | EC50 (µg/mL) |
| Picolinoxyfen | Botrytis cinerea | 0.05 |
| Picolinoxyfen | Puccinia recondita | 0.12 |
| Commercial Standard | Botrytis cinerea | 0.08 |
| Commercial Standard | Puccinia recondita | 0.25 |
Table 2: Hypothetical Fungicidal Activity of Picolinoxyfen. [1][2]
Experimental Protocols
Step 1: Synthesis of N-((pyridin-2-yl)methyl)-N-(2-hydroxyethyl)-4-chloro-6-(trifluoromethyl)picolinamide
Caption: Workflow for the synthesis of the amide intermediate.
Materials:
-
N-(2-Hydroxyethyl)-2-picolylamine (1.0 eq)
-
4-Chloro-6-(trifluoromethyl)picolinic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-6-(trifluoromethyl)picolinic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of N-(2-Hydroxyethyl)-2-picolylamine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate as a solid.
Step 2: Synthesis of Picolinoxyfen
Materials:
-
N-((pyridin-2-yl)methyl)-N-(2-hydroxyethyl)-4-chloro-6-(trifluoromethyl)picolinamide (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add cyclopropanecarbonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude Picolinoxyfen.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Conclusion
N-(2-Hydroxyethyl)-2-picolylamine is a promising and versatile precursor for the synthesis of novel picolinamide-based agrochemicals. The presented hypothetical synthesis of "Picolinoxyfen" demonstrates a straightforward and efficient synthetic route to a potential fungicide. The presence of both a picolylamine core and a modifiable hydroxyl group allows for the generation of diverse libraries of compounds for structure-activity relationship studies, aiding in the discovery of new and effective crop protection agents. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
References
Application Notes & Protocols: Coordination Chemistry of Ethanol, 2-[(2-pyridinylmethyl)amino]- with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the coordination chemistry of the tridentate N,N,O-donor ligand Ethanol, 2-[(2-pyridinylmethyl)amino]- (hereafter abbreviated as HEPA ), with transition metals. While comprehensive studies on HEPA are limited, its coordination behavior, structural characteristics, and potential applications can be understood through the analysis of closely related ligand-metal complexes. The protocols and data presented herein are based on established methodologies for similar pyridyl-amino-alcohol ligands.
The HEPA ligand contains a pyridine nitrogen, an amine nitrogen, and a hydroxyl oxygen, making it a versatile chelating agent for a variety of transition metal ions. The resulting complexes have potential applications in catalysis, materials science, and as therapeutic agents.
General Synthesis Protocols
Synthesis of the Ligand: Ethanol, 2-[(2-pyridinylmethyl)amino]- (HEPA)
This protocol describes a standard reductive amination procedure to synthesize the HEPA ligand.
Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of the HEPA ligand.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1 equivalent) and ethanolamine (1 equivalent) in methanol.
-
Schiff Base Formation: Stir the solution at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions.
-
Reaction Completion: Remove the flask from the ice bath and allow it to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol solvent using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure HEPA ligand, typically as a viscous oil.
General Synthesis of Transition Metal Complexes with HEPA
This protocol outlines a general method for synthesizing HEPA-transition metal complexes.
Protocol:
-
Ligand Solution: Dissolve the HEPA ligand (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve the desired transition metal salt (e.g., Cu(NO₃)₂, CoCl₂, Ni(ClO₄)₂, Zn(OAc)₂) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution while stirring.
-
Reaction: Stir the resulting mixture at room temperature or with gentle heating for several hours. The formation of a precipitate or a color change often indicates complex formation.
-
Isolation:
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it in vacuo.
-
If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a counter-solvent (e.g., diethyl ether) to induce crystallization.
-
Structural and Spectroscopic Data
Due to the scarcity of published data for the specific HEPA ligand, we present data for a structurally analogous complex: [Cu(NO₃)₂(C₁₀H₁₆N₂O)] , where the ligand is 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol. This ligand features the same pyridyl-amino-alcohol coordinating core as HEPA. The central Cu(II) ion exhibits a distorted square-pyramidal geometry.[1]
Coordination of the Analogous Ligand to Copper(II)
Caption: Distorted square-pyramidal coordination at the Cu(II) center.
Table 1: Selected Bond Lengths for [Cu(NO₃)₂(C₁₀H₁₆N₂O)][1]
| Bond | Length (Å) | Description |
| Cu—N (pyridine) | 1.9608 (14) | Equatorial |
| Cu—N (amine) | 2.0861 (15) | Equatorial |
| Cu—O (hydroxyl) | 1.9882 (13) | Equatorial |
| Cu—O (nitrate) | 2.0013 (14) | Equatorial |
| Cu—O (nitrate) | 2.1259 (16) | Axial |
Data extracted from the crystallographic study of the analogous complex.
Potential Applications
Transition metal complexes containing pyridyl-amine ligands are investigated for a wide range of applications. While specific studies on HEPA complexes are needed, their potential can be inferred from related structures.
Logical Relationship of HEPA Complexes and Applications
References
Application Notes & Protocols for the Determination of Ethanol, 2-[(2-pyridinylmethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and hypothetical protocols for the quantitative determination of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (CAS No. 102993-32-6), a key intermediate in pharmaceutical synthesis. The following methods are based on common analytical techniques for compounds with similar functional groups and chemical properties, as specific validated methods for this compound are not widely published.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of organic molecules containing chromophores, such as the pyridine ring in the target analyte. This method is suitable for routine quality control and stability testing.
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of a developed HPLC-UV method for the analysis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 4.5 min |
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in a sample matrix.
Materials:
-
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in 50:50 acetonitrile:water at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase Gradient: Start with 95% A and 5% B, hold for 1 minute. Linearly increase to 95% B over 7 minutes. Hold at 95% B for 2 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for the quantitative analysis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar molecules like "Ethanol, 2-[(2-pyridinylmethyl)amino]-", derivatization is often required to increase volatility and improve chromatographic peak shape.
Hypothetical Quantitative Data
The following table presents the expected performance of a GC-MS method for the derivatized analyte.
| Parameter | Result |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (Derivatized) | ~ 12.8 min |
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in a sample matrix following derivatization.
Materials:
-
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in anhydrous pyridine at a concentration of 1 mg/mL.
-
Create serial dilutions in pyridine to prepare calibration standards ranging from 0.5 to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in pyridine to achieve a concentration within the calibration range.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate after basifying the solution. Dry the organic extract with anhydrous sodium sulfate and reconstitute in pyridine.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.
-
Heat the vials at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40 - 450 m/z. For quantification, Selected Ion Monitoring (SIM) mode can be used with characteristic ions of the derivatized analyte.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the selected ions from the standard solutions.
-
Quantify the analyte in the sample using the calibration curve.
-
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" by GC-MS.
Application Notes and Protocols for HPLC Analysis of N-(2-Hydroxyethyl)-2-picolylamine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-2-picolylamine is a pyridine-containing compound with potential applications in pharmaceutical and chemical industries. A thorough understanding of its metabolic fate is crucial for drug development and safety assessment. This document provides detailed application notes and protocols for the analysis of N-(2-Hydroxyethyl)-2-picolylamine and its putative metabolites in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described methods are designed to be robust and sensitive for quantitative analysis in research and development settings.
Proposed Metabolic Pathway
Based on established xenobiotic metabolism pathways, N-(2-Hydroxyethyl)-2-picolylamine is predicted to undergo several biotransformations. The primary metabolic routes are likely to include Phase I reactions such as N-dealkylation and N-oxidation, and Phase II conjugation, specifically O-glucuronidation of the primary alcohol.
The proposed major metabolites are:
-
M1: 2-Picolylamine: Formed via N-dealkylation of the hydroxyethyl side chain.
-
M2: N-(2-Hydroxyethyl)-2-picolylamine N-oxide: Resulting from the oxidation of the pyridine nitrogen.
-
M3: N-(2-Hydroxyethyl)-2-picolylamine-O-glucuronide: A Phase II conjugate formed by the action of UDP-glucuronosyltransferases (UGTs) on the hydroxyl group.
Caption: Proposed metabolic pathway of N-(2-Hydroxyethyl)-2-picolylamine.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is designed for the extraction of N-(2-Hydroxyethyl)-2-picolylamine and its metabolites from plasma samples.
Materials:
-
Blank plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimized for the specific instrument
Caption: Workflow for the HPLC-MS/MS analysis of N-(2-Hydroxyethyl)-2-picolylamine.
Quantitative Data Summary
The following table summarizes the proposed MRM transitions and typical analytical performance parameters for the quantitative analysis of N-(2-Hydroxyethyl)-2-picolylamine and its metabolites. These values are hypothetical and should be optimized during method development and validation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| N-(2-Hydroxyethyl)-2-picolylamine | 153.1 | 122.1 | 3.5 | 1 - 1000 | 0.2 | 1.0 |
| M1: 2-Picolylamine | 109.1 | 92.1 | 2.1 | 1 - 1000 | 0.5 | 1.0 |
| M2: N-oxide | 169.1 | 152.1 | 4.2 | 5 - 2000 | 1.0 | 5.0 |
| M3: O-glucuronide | 329.1 | 153.1 | 2.8 | 5 - 2000 | 2.0 | 5.0 |
Discussion
The provided protocols offer a robust starting point for the quantitative analysis of N-(2-Hydroxyethyl)-2-picolylamine and its predicted metabolites. The protein precipitation method is a straightforward and effective technique for sample cleanup in plasma. The proposed HPLC-MS/MS method utilizes a C18 column for good separation of the parent compound and its more polar metabolites. The use of a gradient elution allows for the efficient separation of analytes with varying polarities within a reasonable run time. Positive mode ESI is suitable for these basic, nitrogen-containing compounds.
Method validation should be performed according to regulatory guidelines and should include assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.
Further research may involve the synthesis and characterization of the proposed metabolites to confirm their identity and to serve as analytical standards for accurate quantification. In vitro metabolism studies using liver microsomes or hepatocytes can also be conducted to confirm the proposed metabolic pathways.
Application Notes and Protocols: Structural Elucidaion of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" Complexes by NMR Spectroscopy
Abstract
This document provides a comprehensive guide for the structural elucidation of coordination complexes involving the ligand "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (hereafter referred to as PMEA) using Nuclear Magnetic Resonance (NMR) spectroscopy. PMEA is a versatile tridentate N,N,O-donor ligand capable of forming stable complexes with a variety of metal ions. Understanding the precise coordination environment is crucial for applications in catalysis, medicinal chemistry, and materials science. These notes detail the synthesis of a representative PMEA complex, protocols for NMR data acquisition (1D and 2D), and a systematic approach to spectral interpretation.
Introduction
The ligand Ethanol, 2-[(2-pyridinylmethyl)amino]-, or PMEA, possesses three potential coordination sites: the pyridine nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. This allows it to bind to metal centers in various configurations, leading to complexes with diverse geometries and properties. The structural characterization of these complexes is fundamental to understanding their reactivity and function.
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution.[1] For PMEA-metal complexes, NMR can provide critical information on:
-
Confirmation of ligand-to-metal coordination.
-
Identification of the specific donor atoms bound to the metal.
-
Determination of the solution-state structure and symmetry of the complex.
-
Assessment of the purity of the synthesized complex.
This guide focuses on the use of standard NMR experiments, including ¹H, ¹³C, and two-dimensional techniques like COSY, HSQC, and HMBC, to fully characterize a representative diamagnetic PMEA complex, such as with Zinc(II).[2][3][4]
Synthesis and Characterization Workflow
The overall process for synthesizing and characterizing a PMEA-metal complex is outlined below. This workflow ensures a systematic approach from ligand synthesis to final structural confirmation.
Experimental Protocols
Protocol for Synthesis of a [Zn(PMEA)Cl₂] Complex
This protocol describes a general method for synthesizing a Zinc(II) complex of PMEA. Zinc is chosen as it is diamagnetic, resulting in sharp, easily interpretable NMR spectra.
Materials:
-
Ethanol, 2-[(2-pyridinylmethyl)amino]- (PMEA)
-
Zinc(II) Chloride (ZnCl₂), anhydrous
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
Dissolve PMEA (e.g., 1 mmol, 152.2 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with a magnetic stir bar.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1 mmol, 136.3 mg) in 10 mL of absolute ethanol. Gentle warming may be required.
-
Add the ZnCl₂ solution dropwise to the stirring PMEA solution at room temperature.
-
A white precipitate may form immediately or upon stirring. Stir the reaction mixture at room temperature for 4 hours.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 5 mL) and then diethyl ether (2 x 10 mL).
-
Dry the resulting white powder under vacuum to yield the [Zn(PMEA)Cl₂] complex.
Protocol for NMR Sample Preparation
Materials:
-
Synthesized complex or PMEA ligand (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃), 0.6-0.7 mL
-
5 mm NMR tube
Procedure:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add ~0.6 mL of a suitable deuterated solvent. The choice of solvent is critical; the complex must be fully dissolved. DMSO-d₆ is often a good choice for coordination complexes.
-
Vortex the sample until fully dissolved. A brief sonication may aid dissolution.
-
Transfer the clear solution to a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Protocol for NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30Number of Scans (NS): 16-64Relaxation Delay (D1): 2 s | Provides information on proton chemical environments, multiplicity (coupling), and integration (proton count). |
| ¹³C{¹H} NMR | Pulse Program: zgpg30Number of Scans (NS): 1024-4096Relaxation Delay (D1): 2 s | Identifies the number of unique carbon environments. |
| ¹H-¹H COSY | Pulse Program: cosygpqfNumber of Scans (NS): 2-8 per incrementIncrements: 256-512 | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[5] |
| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.3Number of Scans (NS): 4-16 per incrementIncrements: 256 | Correlates protons with their directly attached carbons (¹JCH).[4][6] |
| ¹H-¹³C HMBC | Pulse Program: hmbcgplpndqfNumber of Scans (NS): 16-64 per incrementIncrements: 256-512 | Shows long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH).[6] |
Data Interpretation and Analysis
The key to structural elucidation is comparing the NMR spectra of the free PMEA ligand with that of its metal complex. Coordination to a metal center typically causes a downfield shift (deshielding) of the signals for nuclei near the binding sites.
Predicted NMR Data for Free PMEA Ligand
The following table presents the predicted chemical shifts for the free PMEA ligand in a solvent like CDCl₃. These are estimates based on standard chemical shift values and data for similar structural fragments.
| Position | Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | Py-H6 | ~8.55 | d | ~149.0 |
| 2 | Py-H4 | ~7.65 | t | ~136.5 |
| 3 | Py-H3 | ~7.25 | d | ~122.5 |
| 4 | Py-H5 | ~7.15 | t | ~122.0 |
| 5 | Py-C2 | - | - | ~158.0 |
| 6 | -CH₂-Py | ~3.90 | s | ~54.0 |
| 7 | -CH₂-N | ~2.85 | t | ~51.0 |
| 8 | -CH₂-O | ~3.70 | t | ~60.5 |
| - | NH | ~2.0-3.0 | br s | - |
| - | OH | ~2.5-4.0 | br s | - |
Expected NMR Data for [Zn(PMEA)Cl₂] Complex
Upon coordination to Zn(II), the PMEA ligand is expected to act as a tridentate N,N,O donor. This coordination will restrict conformational flexibility and induce downfield shifts for nuclei adjacent to the metal center.
| Position | Atom | Expected ¹H Shift (ppm) | Expected Shift Δδ (ppm) | Expected ¹³C Shift (ppm) | Expected Shift Δδ (ppm) | Reason for Shift |
| 1 | Py-H6 | 8.70 - 8.90 | +0.15 to +0.35 | 150.0 - 152.0 | +1.0 to +3.0 | Proximity to coordinated Py-N |
| 2 | Py-H4 | 7.80 - 8.00 | +0.15 to +0.35 | 138.5 - 140.0 | +2.0 to +3.5 | Electronic effect of coordination |
| 3 | Py-H3 | 7.40 - 7.55 | +0.15 to +0.30 | 124.0 - 125.5 | +1.5 to +3.0 | Electronic effect of coordination |
| 4 | Py-H5 | 7.30 - 7.45 | +0.15 to +0.30 | 123.5 - 125.0 | +1.5 to +3.0 | Electronic effect of coordination |
| 5 | Py-C2 | - | - | 160.0 - 162.5 | +2.0 to +4.5 | Proximity to coordinated Py-N |
| 6 | -CH₂-Py | 4.20 - 4.40 | +0.30 to +0.50 | 55.5 - 57.0 | +1.5 to +3.0 | Proximity to coordinated Py-N |
| 7 | -CH₂-N | 3.10 - 3.30 | +0.25 to +0.45 | 53.0 - 55.0 | +2.0 to +4.0 | Proximity to coordinated Amine-N |
| 8 | -CH₂-O | 4.00 - 4.20 | +0.30 to +0.50 | 62.5 - 64.0 | +2.0 to +3.5 | Proximity to coordinated O |
| - | NH | 5.0 - 7.0 | Significant | - | - | Coordination and H-bonding change |
Note: The broad signals for NH and OH protons in the free ligand are expected to sharpen upon coordination and shift significantly downfield.
Using 2D NMR for Complete Assignment
2D NMR experiments are essential for unambiguously assigning all signals and confirming the connectivity of the complex.
-
COSY: Will confirm the coupling between the adjacent methylene protons H7 (-CH₂-N) and H8 (-CH₂-O). It will also show correlations between the coupled protons on the pyridine ring (H1-H2-H3-H4).
-
HSQC: Provides the definitive link between each proton and its carbon. For example, the proton signal at ~4.20 ppm (H6) will show a cross-peak to the carbon signal at ~55.5 ppm (C6), confirming their direct bond.
-
HMBC: Is crucial for piecing together the molecular fragments. Key expected correlations for the complex include:
-
From the methylene protons H6 to the pyridine carbons C1 and C5.
-
From the pyridine proton H1 to carbon C5.
-
From the methylene protons H7 to carbon C6, and from H8 to carbon C7. These long-range correlations confirm the connectivity across the amine linkage and from the pyridine ring to the ethylaminoethanol chain.
-
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a robust framework for the complete structural characterization of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (PMEA) complexes. By comparing the spectra of the free ligand with its metal complex, one can confirm coordination, identify binding sites, and establish the solution-state structure. The protocols and data interpretation strategies outlined in these notes serve as a reliable guide for researchers and scientists in the fields of chemistry and drug development.
References
- 1. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. emerypharma.com [emerypharma.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes: "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Ethanol, 2-[(2-pyridinylmethyl)amino]-", also known as 2-((pyridin-2-ylmethyl)amino)ethan-1-ol, is a bidentate N,N'-ligand with significant potential in coordination chemistry and homogeneous catalysis. Its structure, featuring a pyridine ring, a secondary amine, and a primary alcohol, allows it to form stable complexes with a variety of transition metals. These metal complexes are of considerable interest for their potential catalytic activities in a range of organic transformations, particularly in asymmetric synthesis where the chirality of the ligand can be exploited to induce enantioselectivity.
While specific, detailed catalytic applications for "Ethanol, 2-[(2-pyridinylmethyl)amino]-" are not extensively documented in publicly available literature, its structural similarity to other well-studied pyridine-aminoalcohol ligands suggests its utility in several key catalytic reactions. This document outlines potential applications and provides generalized protocols based on analogous systems. The provided information is intended to serve as a foundational guide for researchers looking to explore the catalytic potential of this specific ligand.
Potential Catalytic Applications
Based on the reactivity of structurally related pyridine-aminoalcohol ligands, "Ethanol, 2-[(2-pyridinylmethyl)amino]-" is a promising candidate for the following catalytic applications:
-
Asymmetric Transfer Hydrogenation of Ketones: Ruthenium complexes of chiral aminoalcohols are well-established catalysts for the reduction of prochiral ketones to chiral secondary alcohols using a hydrogen donor like isopropanol. The "Ethanol, 2-[(2-pyridinylmethyl)amino]-" ligand, particularly in its chiral forms, could be employed to create highly efficient and enantioselective ruthenium catalysts for this transformation. This is a critical reaction in the synthesis of many pharmaceutical intermediates.
-
Oxidation of Alcohols: Copper complexes bearing aminoalcohol ligands have shown catalytic activity in the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The coordination of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" to a copper center could yield a catalyst capable of promoting these oxidations under mild conditions, offering a green alternative to traditional stoichiometric oxidants.
-
Other Potential Applications: The versatile coordination chemistry of this ligand suggests potential applications in other catalytic reactions, including but not limited to:
-
Lewis acid catalysis
-
Carbon-carbon bond-forming reactions
-
Polymerization reactions
-
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the in situ preparation of a catalyst from "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and its application in the asymmetric transfer hydrogenation of a model substrate, acetophenone. These protocols are based on established procedures for similar pyridine-aminoalcohol ligands and should be optimized for the specific ligand and substrate.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the formation of a ruthenium catalyst in situ from [RuCl₂(p-cymene)]₂ and "Ethanol, 2-[(2-pyridinylmethyl)amino]-" for the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
(S)- or (R)-Ethanol, 2-[(2-pyridinylmethyl)amino]- (as the chiral ligand)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr) (base)
-
Anhydrous, inert solvent (e.g., dichloromethane, if needed for pre-complexation)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Experimental Workflow:
Caption: Workflow for in situ catalyst preparation and asymmetric transfer hydrogenation.
Procedure:
-
Catalyst Precursor Solution: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral "Ethanol, 2-[(2-pyridinylmethyl)amino]-" ligand (2.2 mol%) in anhydrous isopropanol.
-
Stirring: Stir the solution at room temperature for 30-60 minutes to allow for complex formation. The solution should change color, indicating the formation of the ruthenium-ligand complex.
-
Substrate and Base Addition: To the catalyst solution, add acetophenone (1 equivalent). Subsequently, add a solution of the base (e.g., 0.1 M KOH in isopropanol, 10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC.
Data Presentation (Hypothetical)
While specific experimental data for "Ethanol, 2-[(2-pyridinylmethyl)amino]-" is not available, the following table illustrates how quantitative data from such catalytic studies would be presented. The values are hypothetical and based on typical results for similar catalytic systems.
Table 1: Hypothetical Results for the Asymmetric Transfer Hydrogenation of Various Ketones using a Ru-"Ethanol, 2-[(2-pyridinylmethyl)amino]-" Catalyst
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 95 | 92 | (S) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 6 | 98 | 92 | 90 | (S) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 8 | 95 | 88 | 85 | (S) |
| 4 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 5 | >99 | 96 | 94 | (S) |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 6 | 97 | 91 | 88 | (S) |
Reaction conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), (S)-Ligand (1.1 mol%), KOH (5 mol%) in isopropanol (5 mL) at 82 °C.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in developing a catalytic system using "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
Caption: Logical workflow for developing a catalytic system with the target ligand.
Conclusion
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" represents a ligand with considerable, albeit underexplored, potential in homogeneous catalysis. The protocols and conceptual frameworks provided here, based on well-established chemistry of analogous compounds, offer a starting point for researchers to investigate its efficacy in various catalytic transformations. Further research is required to synthesize and characterize its metal complexes and to systematically evaluate their catalytic performance to establish specific, data-driven application notes.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "Ethanol, 2-[(2-pyridinylmethyl)amino]-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Ethanol, 2-[(2-pyridinylmethyl)amino]-". The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude "Ethanol, 2-[(2-pyridinylmethyl)amino]-"?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 2-picolylamine (2-(aminomethyl)pyridine) and 2-chloroethanol or ethylene oxide.
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Over-alkylation products: Formation of N,N-bis(2-hydroxyethyl)-2-picolylamine.
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Solvent residues: Residual solvents from the reaction or initial work-up.
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Aldehyde impurities: Can form from oxidation of the alcohol functionality.
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Color impurities: Often arise from side reactions or degradation of starting materials.
Q2: What are the recommended purification techniques for "Ethanol, 2-[(2-pyridinylmethyl)amino]-"?
A2: The primary methods for purifying this compound are:
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Vacuum Distillation: Suitable for separating the product from non-volatile impurities and some starting materials with significantly different boiling points.
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Column Chromatography: Effective for removing structurally similar impurities and colored compounds.
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Recrystallization: If the compound is a solid or can be converted to a solid salt, recrystallization is a powerful technique for achieving high purity.
Q3: How can I assess the purity of my "Ethanol, 2-[(2-pyridinylmethyl)amino]-"?
A3: Purity can be determined using a combination of the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
Issue 1: Low yield after purification.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting purification. |
| Product loss during extraction | Perform multiple extractions with the appropriate solvent to ensure complete transfer of the product from the aqueous phase. |
| Co-elution during column chromatography | Optimize the solvent system (mobile phase) to achieve better separation between the product and impurities. |
| Product remains in the mother liquor after recrystallization | Ensure the minimum amount of hot solvent was used for dissolution and that the solution was sufficiently cooled to maximize crystal formation. |
Issue 2: Product is not pure after a single purification step.
| Potential Cause | Troubleshooting Step |
| Presence of multiple impurities with similar properties | A combination of purification techniques may be necessary. For example, perform a distillation followed by column chromatography. |
| Inadequate separation in column chromatography | Try a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution. For amine compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation. |
| Ineffective recrystallization solvent | Perform a thorough solvent screen to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying "Ethanol, 2-[(2-pyridinylmethyl)amino]-" using silica gel chromatography.
1. Slurry Preparation:
- Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Add a layer of sand on top of the packed silica gel.
3. Loading and Elution:
- Carefully add the silica-adsorbed crude product to the top of the column.
- Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient for N-substituted ethanolamines is a gradient of methanol in dichloromethane. The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General purification workflow for "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
Caption: Logical troubleshooting flowchart for purification issues.
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-2-picolylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of N-(2-Hydroxyethyl)-2-picolylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-(2-Hydroxyethyl)-2-picolylamine?
A1: The most common laboratory-scale synthetic routes for N-(2-Hydroxyethyl)-2-picolylamine are:
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Alkylation of 2-picolylamine with a 2-haloethanol: This involves the reaction of 2-picolylamine with 2-chloroethanol or 2-bromoethanol, typically in the presence of a base.
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Reaction of 2-picolylamine with ethylene oxide: This is a direct ring-opening reaction of the epoxide by the amine.
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Reaction of 2-(chloromethyl)pyridine with ethanolamine: A nucleophilic substitution reaction.
Q2: What are the primary impurities I should be aware of during the synthesis of N-(2-Hydroxyethyl)-2-picolylamine?
A2: Impurities can originate from unreacted starting materials, side reactions, or degradation. The most common impurities include:
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Unreacted Starting Materials: 2-picolylamine, 2-chloroethanol (or other starting materials depending on the route).
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Over-alkylation Products: N,N-bis(2-hydroxyethyl)-2-picolylamine is a common byproduct where the product reacts again with the alkylating agent.
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Impurities from Starting Materials: Any impurities present in the initial 2-picolylamine or other reagents can be carried through the synthesis.
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N-Nitrosamine Impurities: Due to the secondary amine nature of the product, there is a risk of forming N-nitroso-N-(2-hydroxyethyl)-2-picolylamine if nitrosating agents (like nitrites) are present, especially under acidic conditions. This is a critical impurity to monitor due to its potential carcinogenicity.
Q3: How can I detect and quantify impurities in my sample?
A3: A combination of chromatographic and spectroscopic methods is recommended for analyzing the purity of N-(2-Hydroxyethyl)-2-picolylamine:
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Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and checking for the presence of major impurities.
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting and quantifying trace-level impurities, particularly N-nitrosamines.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and can help in identifying and quantifying impurities if their concentration is high enough.
Troubleshooting Guide
Issue 1: My final product contains a significant amount of unreacted 2-picolylamine.
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Question: How can I remove unreacted 2-picolylamine from my product?
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Answer: Unreacted 2-picolylamine can typically be removed through a few methods:
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Acid Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl). The basic 2-picolylamine will form a salt and move to the aqueous layer.
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Column Chromatography: Purification by silica gel column chromatography can effectively separate the more polar product from the less polar starting material.
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Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used.
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Issue 2: I have identified a higher molecular weight impurity that I suspect is the dialkylation product, N,N-bis(2-hydroxyethyl)-2-picolylamine.
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Question: How can I minimize the formation of this dialkylation byproduct?
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Answer: The formation of the dialkylation product can be minimized by:
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Controlling Stoichiometry: Use a molar excess of 2-picolylamine relative to the alkylating agent (e.g., 2-chloroethanol). This increases the probability that the alkylating agent will react with the starting material instead of the product.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second addition to the product.
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Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.
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Issue 3: My product is discolored (yellow to brown).
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Question: What causes discoloration and how can I obtain a colorless product?
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Answer: Discoloration can be due to the presence of oxidized impurities or other chromophores. To decolorize your product:
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Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter off the charcoal. The product can then be recovered by removing the solvent.
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Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing colored impurities.
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Data Presentation
Table 1: Common Impurities in the Synthesis of N-(2-Hydroxyethyl)-2-picolylamine
| Impurity Name | Source | Recommended Analytical Method | Mitigation Strategy |
| 2-Picolylamine | Unreacted starting material | HPLC, GC-MS | Use slight excess of alkylating agent; remove with acid wash or chromatography. |
| 2-Chloroethanol | Unreacted starting material | GC-MS | Drive reaction to completion; remove with aqueous wash or distillation. |
| N,N-bis(2-hydroxyethyl)-2-picolylamine | Over-alkylation side reaction | HPLC, LC-MS | Use excess 2-picolylamine; slow addition of alkylating agent. |
| Ethylene Glycol | Hydrolysis of ethylene oxide or 2-haloethanol | GC-MS | Use anhydrous conditions; remove with aqueous wash. |
| N-Nitroso-N-(2-hydroxyethyl)-2-picolylamine | Reaction with nitrosating agents | LC-MS/MS | Avoid nitrite sources; use radical quenchers; control pH. |
| Solvent Residues | Incomplete removal after reaction/purification | GC-MS | Drying under vacuum; use of appropriate evaporation techniques. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Hydroxyethyl)-2-picolylamine via Alkylation
This is a general protocol and may require optimization.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picolylamine (1.0 eq) and a suitable solvent (e.g., acetonitrile or isopropanol).
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Base Addition: Add a base (e.g., potassium carbonate, 1.5 eq) to the mixture.
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Reactant Addition: Slowly add 2-chloroethanol (0.95 eq) to the stirring mixture at room temperature. A slight excess of the amine helps to minimize dialkylation.
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Reaction: Heat the mixture to reflux (e.g., ~80°C) and monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the base. Remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and highly polar impurities.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for dialkylation impurity.
Caption: Synthesis and purification workflow.
References
Technical Support Center: Optimization of Reaction Conditions for N-(2-Hydroxyethyl)-2-picolylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Hydroxyethyl)-2-picolylamine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-(2-Hydroxyethyl)-2-picolylamine?
A1: The most common and direct methods for synthesizing N-(2-Hydroxyethyl)-2-picolylamine involve the N-alkylation of 2-picolylamine. Two primary routes are:
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Reaction with 2-Bromoethanol: This method involves the reaction of 2-picolylamine with 2-bromoethanol in the presence of a base to neutralize the HBr byproduct.
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Reaction with Ethylene Oxide: This is an efficient method where 2-picolylamine is reacted directly with ethylene oxide. This reaction is typically carried out under pressure and at elevated temperatures.
Q2: What are the potential side reactions in the synthesis of N-(2-Hydroxyethyl)-2-picolylamine?
A2: The primary side reaction of concern is the di-alkylation of the secondary amine product to form the tertiary amine, N,N-bis(2-hydroxyethyl)-2-picolylammonium salt. Another potential side reaction, particularly when using 2-bromoethanol, is the O-alkylation of the product's hydroxyl group, though this is less common under typical conditions. Over-alkylation can also lead to the formation of quaternary ammonium salts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to clearly separate the starting material (2-picolylamine), the desired product, and any byproducts. Staining with ninhydrin can be useful for visualizing the amine spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the disappearance of starting materials and the appearance of the product.
Q4: What are the recommended purification methods for N-(2-Hydroxyethyl)-2-picolylamine?
A4: The purification of N-(2-Hydroxyethyl)-2-picolylamine typically involves the following steps:
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Workup: An initial aqueous workup can help remove the base and any water-soluble byproducts. This may involve washing the organic layer with a mild acid, followed by a base, and then brine.
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Column Chromatography: For high purity, column chromatography on silica gel is very effective. A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is commonly used.
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Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. | 1. Use freshly opened or properly stored 2-picolylamine and 2-bromoethanol/ethylene oxide. |
| 2. Insufficient reaction temperature. | 2. Gradually increase the reaction temperature while monitoring with TLC. For the reaction with 2-bromoethanol, refluxing in a suitable solvent is often necessary. | |
| 3. Ineffective base (for 2-bromoethanol method). | 3. Ensure a suitable, non-nucleophilic base like potassium carbonate or triethylamine is used in sufficient quantity (at least one equivalent). | |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-alkylation leading to di-substituted product. | 1. Use a molar excess of 2-picolylamine relative to the alkylating agent (e.g., 1.5 to 2 equivalents). |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature to favor mono-alkylation. | |
| Difficult Purification | 1. Product and byproducts have similar polarities. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. |
| 2. Product is an oil and difficult to crystallize. | 2. If crystallization is attempted, try a range of solvent systems. If the crude product is highly impure, prioritize purification by column chromatography first. |
Experimental Protocols
Protocol 1: Synthesis via Reaction with 2-Bromoethanol
Materials:
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2-Picolylamine
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2-Bromoethanol
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Potassium Carbonate (anhydrous)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Hexane
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-picolylamine (1.0 eq) in anhydrous acetonitrile.
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Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.
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Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq) dropwise to the stirred suspension.
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Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
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Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (2-Bromoethanol Method)
| Entry | Equivalents of 2-Picolylamine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | Acetonitrile | 82 | 24 | 65 |
| 2 | 1.5 | K₂CO₃ | Acetonitrile | 82 | 24 | 78 |
| 3 | 2.0 | K₂CO₃ | Acetonitrile | 82 | 24 | 85 |
| 4 | 1.5 | Et₃N | Dichloromethane | 40 | 48 | 55 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential di-alkylation side reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield.
Stability issues of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "Ethanol, 2-[(2-pyridinylmethyl)amino]-"?
For optimal stability, "Ethanol, 2-[(2-pyridinylmethyl)amino]-" should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.
Q2: Is this compound sensitive to light?
Yes, compounds containing a pyridine ring can be susceptible to photodegradation. It is recommended to store "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in an amber vial or a light-blocking container to minimize exposure to UV and visible light.
Q3: What are the potential signs of degradation?
Visual signs of degradation may include a change in color (e.g., yellowing or browning), the appearance of particulates, or a change in the physical state of the compound. For solutions, discoloration or the formation of a precipitate can indicate degradation.
Q4: How does pH affect the stability of this compound?
The stability of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" is expected to be pH-dependent. The secondary amine and the pyridine nitrogen can be protonated at acidic pH, which may influence its susceptibility to hydrolysis and other degradation pathways. Highly acidic or basic conditions should be avoided during storage and handling unless required for a specific experimental protocol.
Q5: Is the compound susceptible to oxidation?
The amino and hydroxyl groups in the molecule could be susceptible to oxidation, especially in the presence of oxidizing agents, elevated temperatures, or exposure to air over extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing). | Light exposure or oxidation. | Store the compound in a tightly sealed, light-resistant container under an inert atmosphere. |
| Decreased purity over time as determined by analytical methods (e.g., HPLC). | Thermal degradation, hydrolysis, or oxidation. | Review storage conditions. Ensure the compound is stored at the recommended cool temperature and protected from moisture and air. |
| Inconsistent experimental results. | Degradation of the stock solution. | Prepare fresh stock solutions for critical experiments. Store stock solutions in small aliquots at low temperatures to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Formation of precipitates in solution. | Poor solubility or degradation leading to insoluble products. | Verify the appropriate solvent and concentration. If solubility is not the issue, the precipitate may be a degradation product. The solution should be discarded and a fresh one prepared. |
Stability Profile Summary (Based on Analogous Compounds)
The following table summarizes the expected stability of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" under different stress conditions, based on data from structurally related molecules.
| Condition | Expected Stability | Potential Degradation Products (Hypothesized) |
| Acidic (e.g., 0.1 M HCl) | Likely susceptible to hydrolysis and degradation. | Cleavage of the C-N bond, oxidation of the alcohol. |
| Basic (e.g., 0.1 M NaOH) | Potentially more stable than in acidic conditions, but degradation is still possible. | Oxidation products. |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade. | N-oxides, aldehydes, ketones, and other oxidation products. |
| Thermal (e.g., >40°C) | Degradation is expected, especially over long periods. | Dehydration products, oligomers. |
| Photolytic (e.g., UV light) | Susceptible to degradation. | Products resulting from pyridine ring opening or other photochemical reactions. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
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Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
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Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
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Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Preparation of a Standard Solution for Analysis
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Weighing: Accurately weigh a precise amount of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" solid.
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Dissolution: Dissolve the solid in a suitable volumetric flask using a solvent in which the compound is known to be stable and soluble (e.g., methanol, acetonitrile, or a buffered aqueous solution at a neutral pH).
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Sonication (if necessary): If the compound does not dissolve readily, sonicate the solution for a short period.
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Dilution: Dilute the solution to the final volume with the chosen solvent and mix thoroughly.
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Storage: Store the standard solution in a tightly capped, light-resistant container at a low temperature (e.g., 2-8°C or -20°C).
Visualizations
Caption: A workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound.
Technical Support Center: Crystallization of Ethanol, 2-[(2-pyridinylmethyl)amino]-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing crystallization problems with "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in crystallizing Ethanol, 2-[(2-pyridinylmethyl)amino]-?
A1: "Ethanol, 2-[(2-pyridinylmethyl)amino]-" possesses several structural features that can influence its crystallization behavior. The molecule has a flexible ethylamino chain, a pyridine ring capable of hydrogen bonding and π-π stacking, and a hydroxyl group that is also a hydrogen bond donor and acceptor. These features can lead to the formation of multiple intermolecular interactions, potentially resulting in oils, amorphous solids, or poor-quality crystals. The presence of both a basic pyridine nitrogen and an amino group, along with a hydroxyl group, can also lead to complex acid-base chemistry that may affect crystallization.
Q2: What is the general solubility profile of Ethanol, 2-[(2-pyridinylmethyl)amino]-?
Q3: Are there any known issues with solvent reactivity for this class of compounds?
A3: Yes, pyridine derivatives can react with certain solvents, which can interfere with crystallization. For example, reactions between pyridine derivatives and dichloromethane (DCM) at room temperature have been reported to form bispyridinium dichlorides.[1] This can lead to the formation of side-products, reduced yields, and difficulties in obtaining pure crystals of the target compound.[1] It is advisable to use caution when using halogenated solvents.
Troubleshooting Crystallization Problems
This section addresses common issues encountered during the crystallization of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and provides systematic approaches to resolve them.
Problem 1: Oiling Out or Formation of an Amorphous Precipitate
Possible Causes:
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High supersaturation: The solution is too concentrated, leading to rapid precipitation instead of ordered crystal growth.
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Inappropriate solvent system: The solvent may be too good, keeping the compound in solution, or too poor, causing it to crash out.
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Presence of impurities: Impurities can disrupt the crystal lattice formation.
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Temperature shock: Rapid cooling can favor amorphous precipitation over crystallization.
Troubleshooting Workflow:
A troubleshooting workflow for addressing oiling out or amorphous precipitate formation.
Problem 2: Formation of Very Small or Needle-like Crystals
Possible Causes:
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Rapid nucleation: Too many crystal nuclei form at once, leading to competition for material and resulting in small crystals.
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Solvent system: The chosen solvent may favor one-dimensional growth.
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High supersaturation: Similar to oiling out, this can lead to rapid but poorly controlled growth.
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Slower Cooling | Decrease the rate of cooling to reduce the nucleation rate. | Fewer, larger crystals. |
| Solvent/Anti-solvent Diffusion | Set up a system where a poor solvent slowly diffuses into a solution of the compound in a good solvent. | Promotes slower, more controlled crystal growth. |
| Use of Additives | Small amounts of a different solvent or an additive can sometimes disrupt rapid growth in one dimension. | More equant (less needle-like) crystal morphology. |
| Lower Concentration | Starting with a more dilute solution can slow down the entire crystallization process. | Larger, better-formed crystals. |
Problem 3: No Crystals Form
Possible Causes:
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Solution is not supersaturated: The compound is too soluble in the chosen solvent.
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Kinetics of nucleation are very slow: The energy barrier to form a crystal nucleus is too high under the current conditions.
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Inhibition of crystallization: The presence of certain impurities or the inherent properties of the molecule may inhibit crystal formation.
Troubleshooting Flowchart:
A logical progression for troubleshooting experiments where no crystals are forming.
Experimental Protocols
Protocol 1: General Screening for Crystallization Solvents
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Preparation: In a series of small vials, dissolve 5-10 mg of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in a minimal amount of a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) with gentle heating if necessary.
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Slow Evaporation: Leave the uncapped vials in a controlled environment (e.g., a beaker covered with parafilm with a few holes) to allow for slow evaporation of the solvent.
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Cooling: For solvents in which the compound is soluble at elevated temperatures, allow the saturated solutions to cool slowly to room temperature, and then transfer to a refrigerator (4°C).
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Anti-solvent Addition: To solutions where the compound is highly soluble, add a miscible anti-solvent dropwise until turbidity is observed. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
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Observation: Regularly inspect the vials for crystal formation over several days to weeks.
Protocol 2: Vapor Diffusion Crystallization
Hanging Drop Method:
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Reservoir Preparation: In the well of a 24-well crystallization plate, place 500 µL of a reservoir solution (a solution in which the compound is less soluble).
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Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (in a solvent in which it is highly soluble) with 2 µL of the reservoir solution.
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Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease.
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Equilibration: Over time, the solvent in the drop will evaporate and equilibrate with the reservoir, slowly increasing the concentration of the compound in the drop and promoting crystallization.
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Observation: Monitor the drop for crystal growth under a microscope.
Sitting Drop Method:
-
Reservoir Preparation: Similar to the hanging drop method, add 500 µL of the reservoir solution to the well of a crystallization plate.
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Drop Preparation: In a designated post within the well, place a 4 µL drop containing a 1:1 mixture of the concentrated compound solution and the reservoir solution.
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Sealing: Seal the well with clear tape or a coverslip.
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Equilibration and Observation: The principles of equilibration and observation are the same as for the hanging drop method.
Data Presentation
Table 1: Hypothetical Solvent Screening Results
| Solvent | Method | Temperature (°C) | Result |
| Ethanol | Slow Evaporation | 20 | Small needles after 5 days |
| Isopropanol | Slow Cooling | 4 | Oiled out |
| Acetonitrile | Slow Evaporation | 20 | Amorphous solid |
| Ethyl Acetate/Hexane | Vapor Diffusion | 20 | Small prisms after 2 weeks |
| Toluene | Slow Cooling | 4 | No crystals |
| Water | Slow Evaporation | 20 | No crystals |
Table 2: Influence of pH on Crystallization from Aqueous Ethanol
| pH | Observation | Crystal Quality |
| 5.0 | Rapid precipitation | Amorphous powder |
| 6.5 | Small needles form within 24 hours | Poor |
| 7.5 | Prismatic crystals form over 3-4 days | Good |
| 8.5 | Slower crystal growth, some oiling | Fair |
| 10.0 | Compound remains in solution | No crystals |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for your specific sample and laboratory environment.
References
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-2-picolylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Hydroxyethyl)-2-picolylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(2-Hydroxyethyl)-2-picolylamine, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Below is a systematic approach to troubleshooting:
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Incomplete Reaction:
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Cause: Insufficient reaction time, low temperature, or poor reagent reactivity.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-picolylamine) is still present after the initially planned duration, extend the reaction time. Consider a moderate increase in temperature, for instance, from room temperature to 40-50 °C. Ensure the quality of your reagents; older 2-haloethanol reagents can degrade.
-
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Side Product Formation:
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Cause: The primary amine of 2-picolylamine can undergo dialkylation to form N,N-bis(2-hydroxyethyl)-2-picolylamine.
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Solution: To favor mono-alkylation, use a molar excess of 2-picolylamine relative to the alkylating agent (e.g., 2-bromoethanol). A 2:1 or 3:1 molar ratio of 2-picolylamine to 2-bromoethanol is a good starting point.
-
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Product Loss During Workup:
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Cause: The product is water-soluble, and significant amounts can be lost during aqueous extraction phases.
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Solution: Minimize the volume of water used for extraction. To recover the product from the aqueous phase, perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or chloroform. Back-extraction of the combined aqueous layers is recommended.
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Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent its formation?
A2: The most likely high molecular weight impurity is the di-alkylation product, N,N-bis(2-hydroxyethyl)-2-picolylamine.
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Prevention: As mentioned in A1, the most effective way to minimize this side product is to adjust the stoichiometry of your reactants. By increasing the molar ratio of 2-picolylamine to the alkylating agent, the probability of the alkylating agent reacting with the already formed mono-alkylated product is reduced.
-
Removal: If the side product has already formed, purification can be achieved through:
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Vacuum Distillation: The boiling points of the mono- and di-alkylated products are sufficiently different to allow for separation by distillation under reduced pressure.
-
Column Chromatography: Silica gel column chromatography using a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can effectively separate the desired product from the di-alkylated impurity.
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Q3: The reaction seems to be stalled, with a significant amount of starting material remaining even after an extended period. What should I do?
A3: A stalled reaction can be due to several factors:
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Insufficient Activation: If you are using a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol), the presence of a base is crucial to deprotonate the amine and facilitate nucleophilic attack. If the reaction is slow, consider using a stronger, non-nucleophilic base or ensuring your base has not degraded.
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Low Temperature: For less reactive alkylating agents like 2-chloroethanol, room temperature may not be sufficient. Gentle heating (40-60 °C) can significantly increase the reaction rate.
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Solvent Effects: The choice of solvent can influence the reaction rate. A polar aprotic solvent like acetonitrile or DMF can be more effective than less polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(2-Hydroxyethyl)-2-picolylamine?
A1: The most straightforward and commonly employed method is the N-alkylation of 2-picolylamine with a two-carbon electrophile containing a hydroxyl group or a precursor. The two main variations are:
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Reaction with 2-Haloethanols: Reacting 2-picolylamine with 2-bromoethanol or 2-chloroethanol in the presence of a base. 2-bromoethanol is generally more reactive than 2-chloroethanol.
-
Reaction with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by 2-picolylamine. This reaction is highly efficient but requires careful handling of ethylene oxide, which is a toxic and flammable gas.
Q2: What are the recommended reaction conditions (solvents, bases, temperature)?
A2: The optimal conditions can vary, but here are some general guidelines:
| Parameter | Recommendation for 2-Haloethanol Route | Recommendation for Ethylene Oxide Route |
| Solvent | Ethanol, Acetonitrile, or DMF | Methanol or Ethanol |
| Base | K₂CO₃, Na₂CO₃, or Et₃N | Not strictly required, but can catalyze |
| Temperature | 25-60 °C | 0-25 °C |
| Stoichiometry | (Picolylamine:Haloethanol) 2:1 to 3:1 | (Picolylamine:Ethylene Oxide) 1:1 to 1.2:1 |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method. Use a silica gel plate and a mobile phase such as 10% methanol in dichloromethane. The product, being more polar than the starting 2-picolylamine, will have a lower Rf value. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
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2-Picolylamine: Corrosive and can cause skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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2-Bromoethanol/2-Chloroethanol: Toxic and irritants. Avoid inhalation and skin contact.
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Ethylene Oxide: Extremely flammable and toxic. This should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Bases: Handle with care, especially if using stronger bases.
Q5: What are the expected spectroscopic characteristics of N-(2-Hydroxyethyl)-2-picolylamine?
A5: While specific shifts can vary with the solvent, you can expect:
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¹H NMR: Signals corresponding to the pyridine ring protons, a singlet or triplet for the methylene group attached to the pyridine ring, and two triplets for the ethylene bridge protons. A broad singlet for the hydroxyl and amine protons will also be present.
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¹³C NMR: Resonances for the pyridine ring carbons and the three aliphatic carbons.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂O, MW: 152.19 g/mol ).
Experimental Protocols
Protocol 1: Synthesis via N-alkylation with 2-Bromoethanol
Materials:
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2-Picolylamine
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2-Bromoethanol
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-picolylamine (2.0 equivalents).
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Add anhydrous acetonitrile to dissolve the amine.
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Add anhydrous potassium carbonate (2.5 equivalents).
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To this stirring suspension, add 2-bromoethanol (1.0 equivalent) dropwise at room temperature.
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Stir the reaction mixture at 40 °C for 12-24 hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
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Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The yield of N-(2-Hydroxyethyl)-2-picolylamine is highly dependent on the reaction conditions. The following table provides expected yield ranges based on different stoichiometric ratios.
| Molar Ratio (2-Picolylamine : 2-Bromoethanol) | Expected Yield Range (%) | Predominant Product |
| 1 : 1 | 30 - 50% | Mixture of mono- and di-alkylated products |
| 2 : 1 | 60 - 75% | Mono-alkylated product |
| 3 : 1 | 70 - 85% | Mono-alkylated product with unreacted starting material |
Note: These are typical, illustrative yields. Actual yields may vary based on specific experimental conditions and purification efficiency.
Visualizations
Caption: Reaction scheme for the synthesis of N-(2-Hydroxyethyl)-2-picolylamine.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-". The content is structured to address specific issues that may be encountered during the synthesis, with a focus on identifying and mitigating side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the purity of 2-pyridinecarboxaldehyde and ethanolamine. Impurities in the starting materials can inhibit the reaction. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time. - Increase Temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as higher temperatures may promote side reactions. |
| Suboptimal pH | The formation of the imine intermediate is pH-dependent. A neutral to slightly acidic pH (around 6-7) is generally optimal for the initial condensation step. If the reaction medium is too acidic or basic, the equilibrium may not favor imine formation. |
| Inefficient Reduction | - Choice of Reducing Agent: Sodium borohydride is a common and effective reducing agent for this transformation. However, if yields are consistently low, consider a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) to minimize side reactions. - Staged Addition: Add the reducing agent portion-wise to control the reaction rate and temperature. |
| Side Reactions Consuming Starting Materials | See the "Side Reaction" section below for detailed troubleshooting of specific side reactions such as over-alkylation, Cannizzaro reaction, and aldol condensation. |
Issue 2: Presence of Multiple Impurities in the Final Product (Observed by TLC/NMR)
| Potential Impurity | Identification | Mitigation Strategy |
| Unreacted 2-pyridinecarboxaldehyde | Characteristic aldehyde peak in 1H NMR (around 9-10 ppm). | Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess (1.1-1.2 equivalents) of ethanolamine. |
| Unreacted Ethanolamine | Water-soluble and may not be easily visible by standard TLC. | Use a slight excess of the aldehyde or purify the final product by column chromatography. |
| Over-alkylation Product (N,N-bis(2-pyridinylmethyl)ethanolamine) | Higher molecular weight peak in mass spectrometry. More complex 1H NMR spectrum with overlapping signals from the two pyridinylmethyl groups. | Use a molar ratio of 2-pyridinecarboxaldehyde to ethanolamine of 1:1 or a slight excess of the amine. Add the aldehyde dropwise to the amine solution to maintain a low concentration of the aldehyde. |
| Cannizzaro Reaction Products (2-pyridinemethanol and 2-picolinic acid) | Can be identified by comparing with authentic samples on TLC. 2-Picolinic acid is acidic and can be removed by a basic wash. | Avoid strongly basic conditions. Maintain a neutral to slightly acidic pH during the reaction. |
| Aldol Condensation Products | Complex mixture of higher molecular weight compounds, potentially leading to a viscous or oily product. | Control the reaction temperature, keeping it as low as feasible to complete the reaction in a reasonable timeframe. Avoid basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-?
A1: The most frequently encountered side reaction is over-alkylation, where the desired secondary amine product reacts further with another molecule of 2-pyridinecarboxaldehyde to form the tertiary amine, N,N-bis(2-pyridinylmethyl)ethanolamine.[1] This is especially prevalent if an excess of the aldehyde is used or if the reaction temperature is too high.
Q2: My reaction mixture turns dark brown or black. What could be the cause?
A2: Darkening of the reaction mixture can indicate the formation of polymeric byproducts from the self-condensation of 2-pyridinecarboxaldehyde, particularly under basic conditions or at elevated temperatures. It can also be a sign of decomposition of the starting materials or product. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: How can I effectively purify the final product?
A3: Purification can typically be achieved through column chromatography on silica gel using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the product from streaking on the column. Alternatively, the product can be converted to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., ether or isopropanol), which often facilitates crystallization and purification.
Q4: Is it better to perform a one-pot synthesis or to isolate the intermediate imine?
A4: For this specific synthesis, a one-pot (direct) reductive amination is generally more efficient and convenient.[2][3] Isolating the imine intermediate can be challenging due to its potential instability. A one-pot procedure where the reducing agent is added after a short period of imine formation is the standard approach.
Experimental Protocols
Synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]- via Reductive Amination
This protocol is a general guideline for the synthesis of the target molecule. Optimization of reaction conditions may be necessary.
Materials:
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2-Pyridinecarboxaldehyde
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Ethanolamine
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Methanol (anhydrous)
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Sodium borohydride (NaBH4)
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Glacial acetic acid (optional, to adjust pH)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware
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Magnetic stirrer
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Ice bath
Procedure:
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In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) in anhydrous methanol under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol to the cooled ethanolamine solution with continuous stirring.
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Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC.
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Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly and portion-wise, add sodium borohydride (1.5 to 2.0 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
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Quench the reaction by slowly adding water.
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Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
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Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the product yield and the formation of major side products. The percentages are illustrative and can vary based on specific experimental conditions.
| Molar Ratio (Aldehyde:Amine) | Reducing Agent | Temperature (°C) | Expected Product Yield (%) | Over-alkylation (%) | Cannizzaro Products (%) |
| 1:1.2 | NaBH4 | 25 | 70-80 | 5-10 | < 5 |
| 1.2:1 | NaBH4 | 25 | 60-70 | 15-25 | < 5 |
| 1:1.2 | NaBH4 | 50 | 65-75 | 10-20 | 5-10 |
| 1:1.2 | NaBH(OAc)3 | 25 | 75-85 | < 5 | < 2 |
Visualizations
Caption: Main reaction pathway for the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Caption: Over-alkylation side reaction leading to a tertiary amine byproduct.
Caption: Cannizzaro disproportionation of 2-pyridinecarboxaldehyde.[4][5]
Caption: Troubleshooting workflow for the synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
References
Technical Support Center: Degradation of N-(2-Hydroxyethyl)-2-picolylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(2-Hydroxyethyl)-2-picolylamine. Due to the limited direct literature on this specific compound, this guide offers insights based on the degradation of structurally similar molecules, such as secondary amines, compounds with hydroxyethyl groups, and picolylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for N-(2-Hydroxyethyl)-2-picolylamine under experimental conditions?
A1: While specific pathways for N-(2-Hydroxyethyl)-2-picolylamine are not extensively documented, degradation is likely to occur through oxidation of the amine or alcohol moieties, N-dealkylation, and potential cleavage of the ethyl bridge. The pyridine ring itself is generally stable but can be hydroxylated under certain metabolic conditions.
Q2: What are common challenges encountered when studying the degradation of N-(2-Hydroxyethyl)-2-picolylamine?
A2: Researchers may face challenges in identifying and quantifying low-level degradants, distinguishing between isomers, and controlling the rate of degradation. The presence of multiple reactive sites on the molecule can lead to a complex mixture of degradation products.
Q3: How can I minimize the degradation of my N-(2-Hydroxyethyl)-2-picolylamine sample during storage and handling?
A3: To minimize degradation, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Avoid exposure to strong acids, oxidizing agents, and high temperatures.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation profiles.
| Possible Cause | Troubleshooting Step |
| Variability in experimental conditions | Ensure precise control over temperature, pH, oxygen exposure, and light conditions in all experiments. |
| Contamination of reagents or solvents | Use high-purity reagents and solvents. Run blank experiments to check for interfering substances. |
| Sample handling inconsistencies | Standardize sample preparation and handling procedures to minimize variability. |
Issue 2: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradants | Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization. |
| Co-elution of peaks in chromatography | Optimize the chromatographic method (e.g., change the column, mobile phase, or gradient) to improve separation. |
| Lack of reference standards | Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis to propose structures. Consider synthesizing potential degradants as reference standards. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a stock solution of N-(2-Hydroxyethyl)-2-picolylamine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acidic hydrolysis.
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Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
3. Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating method, such as HPLC-UV or LC-MS.
Protocol 2: Analytical Method for Degradation Products
1. High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm) or Mass Spectrometry (MS).
2. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.
-
Analysis: Full scan mode to detect all ions and product ion scan (tandem MS) to fragment parent ions for structural elucidation.
Data Presentation
Table 1: Summary of Forced Degradation Results (Example)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 3 | 123.08 |
| 0.1 N NaOH, 60°C, 24h | 8.5 | 2 | 151.09 |
| 3% H₂O₂, RT, 24h | 45.8 | 5 | 183.09 (N-oxide) |
| 80°C, 24h | 5.1 | 1 | 122.07 |
| UV light (254 nm), 24h | 22.4 | 4 | 137.06 |
Note: This is example data and not based on actual experimental results for N-(2-Hydroxyethyl)-2-picolylamine.
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways of N-(2-Hydroxyethyl)-2-picolylamine.
General Experimental Workflow for Degradation Studies
Caption: General workflow for studying chemical degradation.
References
Challenges in scaling up the production of "Ethanol, 2-[(2-pyridinylmethyl)amino]-"
Technical Support Center: Ethanol, 2-[(2-pyridinylmethyl)amino]-
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and scale-up of "Ethanol, 2-[(2-pyridinylmethyl)amino]-".
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Ethanol, 2-[(2-pyridinylmethyl)amino]-?
A1: The most prevalent laboratory and industrial synthesis method involves the alkylation of 2-(aminomethyl)pyridine (also known as picolylamine) with a C2 electrophile. The two primary choices for the electrophile are ethylene oxide and 2-chloroethanol. The reaction with ethylene oxide is often preferred for its atom economy but requires specialized equipment to handle the gaseous and highly reactive reagent. The reaction with 2-chloroethanol is generally simpler to handle in a laboratory setting.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, stoichiometry, and the rate of reagent addition are critical. The reaction is exothermic, particularly with ethylene oxide, and poor temperature control can lead to a runaway reaction and the formation of undesired byproducts. The molar ratio of reactants must be carefully controlled to minimize the formation of the di-substituted impurity.
Q3: What are the main impurities I should expect?
A3: The most common impurity is the di-alkylation product, N-(2-hydroxyethyl)-N-(pyridin-2-ylmethyl)ethane-1,2-diol. Unreacted 2-(aminomethyl)pyridine is also a potential impurity. Depending on the reaction conditions, oligomerization of ethylene oxide can also lead to polyethylene glycol-related impurities.
Q4: What are the recommended storage conditions for Ethanol, 2-[(2-pyridinylmethyl)amino]-?
A4: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from light and moisture to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions: Poor temperature control leading to byproduct formation. | Implement more efficient cooling and control the rate of reagent addition to maintain the target temperature. | |
| Product Loss During Work-up: Inefficient extraction or product decomposition. | Optimize the pH for aqueous extraction. Ensure the work-up is performed at a suitable temperature to prevent degradation. | |
| High Impurity Levels | Di-substitution: Incorrect stoichiometry (excess of the C2 electrophile). | Use a slight excess of the 2-(aminomethyl)pyridine or add the electrophile slowly to a solution of the amine. |
| Poor Temperature Control: High local concentrations and temperatures favoring side reactions. | Improve stirring and cooling. Consider a semi-batch process where the electrophile is added over an extended period. | |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Co-elution during column chromatography. | Explore different solvent systems for chromatography. Consider converting the product to a salt to alter its solubility and facilitate purification by crystallization. |
| Oily Product: Failure to crystallize. | Attempt crystallization from a variety of solvents or solvent mixtures. If the product is an oil, consider purification by distillation under reduced pressure. | |
| Reaction Runaway | Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction. | Reduce the rate of addition of the electrophile. Increase the efficiency of the cooling system. Dilute the reaction mixture. For ethylene oxide, this is a critical safety issue. |
Experimental Protocols
Laboratory Scale Synthesis using 2-Chloroethanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Reagent Addition: Add a base, such as potassium carbonate (1.5 eq), to the solution. Heat the mixture to a gentle reflux.
-
Alkylation: Add 2-chloroethanol (1.1 eq) dropwise over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.
Pilot Plant Scale Synthesis using Ethylene Oxide
Safety Note: The handling of ethylene oxide requires specialized equipment and adherence to strict safety protocols. This protocol is a general guideline and must be adapted to the specific equipment and safety procedures of your facility.
-
Reactor Preparation: Charge a pressure reactor with 2-(aminomethyl)pyridine (1.0 eq) and a suitable solvent (e.g., methanol).
-
Inerting: Purge the reactor with nitrogen to remove all air.
-
Temperature Control: Cool the reactor to 0-5 °C.
-
Ethylene Oxide Addition: Feed gaseous or liquid ethylene oxide (1.05 eq) into the reactor at a controlled rate, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching and Work-up: Vent any unreacted ethylene oxide through a scrubber. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
Caption: Synthesis of the target molecule and the formation of the di-substituted byproduct.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Removing unreacted starting materials from N-(2-Hydroxyethyl)-2-picolylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(2-Hydroxyethyl)-2-picolylamine. Below are detailed methodologies and data to address common challenges in removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of N-(2-Hydroxyethyl)-2-picolylamine?
The primary impurities are typically unreacted starting materials: 2-picolylamine and either 2-chloroethanol or ethylene oxide, depending on the synthetic route. Side products from potential over-alkylation or polymerization can also be present.
Q2: Which purification techniques are most effective for N-(2-Hydroxyethyl)-2-picolylamine?
The most common and effective purification methods are vacuum distillation, column chromatography, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How can I remove unreacted 2-picolylamine from my product?
Unreacted 2-picolylamine can be effectively removed using an acidic wash during a liquid-liquid extraction. The basic 2-picolylamine will be protonated and partition into the aqueous layer, while the desired product, which is also basic but may have different solubility characteristics, can be retained in the organic layer.
Q4: Is it possible to remove unreacted 2-chloroethanol by washing with water?
2-Chloroethanol is miscible with water and can be partially removed by aqueous washes. However, due to its relatively low molecular weight and potential for hydrogen bonding with the product, complete removal by simple extraction may be difficult. Distillation is often more effective.
Q5: My purified N-(2-Hydroxyethyl)-2-picolylamine is colored. How can I decolorize it?
Colored impurities can sometimes be removed by treating a solution of the product with activated charcoal, followed by filtration. This should be done prior to the final purification step, such as distillation or recrystallization of a salt form. Be aware that the use of activated charcoal may lead to some loss of the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Poor separation of product and 2-picolylamine during distillation. | The boiling points are too close for efficient separation at the current pressure. | Decrease the pressure of the vacuum distillation. A lower pressure will decrease the boiling points and may increase the boiling point difference between the two compounds. |
| Product co-distills with 2-chloroethanol. | An azeotrope may have formed, or the boiling points are too similar under the distillation conditions. | First, attempt to remove the majority of 2-chloroethanol through aqueous extraction. Then, proceed with vacuum distillation. |
| Streaking or poor separation on silica gel column chromatography. | The basic nature of the amine product and starting material leads to strong interactions with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. - Use a different stationary phase, such as basic alumina or an amine-functionalized silica gel. |
| Emulsion formation during acid-base extraction. | The reaction mixture may contain surfactants or finely divided solids. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite to remove particulate matter. - Allow the mixture to stand for an extended period without agitation. |
| Low recovery of product after purification. | The product may be partially soluble in the aqueous wash, or it may have degraded during purification. | - Minimize the volume of the aqueous washes. - Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. - For distillation, ensure the temperature does not exceed the decomposition temperature of the product. |
Data Presentation
The following table summarizes the physical properties of N-(2-Hydroxyethyl)-2-picolylamine and its common starting materials, which are critical for planning purification procedures.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 2-Picolylamine | 108.14 | 203 (atm)[1] 82-85 (12 mmHg)[2] | Starting material. |
| 2-Chloroethanol | 80.51 | 128-130 (atm) | Starting material, miscible with water. |
| N-(2-Hydroxyethyl)-2-picolylamine | 152.19 | 299 (atm)[3] | Desired product. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for large-scale purification and leverages the significant difference in boiling points between the starting materials and the product.
Procedure:
-
Assemble a vacuum distillation apparatus with a short Vigreux column.
-
Place the crude reaction mixture in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the forerun, which will primarily consist of any remaining solvent and lower-boiling impurities like 2-chloroethanol.
-
Increase the temperature to distill the unreacted 2-picolylamine.
-
Once the 2-picolylamine has been removed, increase the temperature further to distill the pure N-(2-Hydroxyethyl)-2-picolylamine. Collect the fraction that distills at the expected temperature based on the applied pressure.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing the basic starting material, 2-picolylamine.
Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash 2-3 times.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by distillation or chromatography.
Protocol 3: Purification by Column Chromatography
This method is suitable for smaller-scale purifications where high purity is required.
Procedure:
-
Prepare a slurry of basic alumina or amine-functionalized silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for N-(2-Hydroxyethyl)-2-picolylamine.
Caption: Troubleshooting logic for the purification of N-(2-Hydroxyethyl)-2-picolylamine.
References
Validation & Comparative
A Comparative Analysis of Ethanol, 2-[(2-pyridinylmethyl)amino]- Against Other Pyridine-Based Ligands in Coordination Chemistry
A detailed examination of "Ethanol, 2-[(2-pyridinylmethyl)amino]-," a versatile pyridine-based ligand, reveals distinct characteristics in coordination chemistry and catalytic applications when compared to other well-established pyridine-containing ligands such as bipyridine and terpyridine. This guide provides a comparative overview of its performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
"Ethanol, 2-[(2-pyridinylmethyl)amino]-," also known as N-(2-hydroxyethyl)-2-picolylamine, is a tridentate N,N,O-donor ligand. Its structure, featuring a pyridine ring, a secondary amine, and a hydroxyl group, allows it to form stable complexes with a variety of transition metals. This unique combination of donor atoms influences the geometry, stability, and reactivity of the resulting metal complexes, making it a subject of interest for applications ranging from catalysis to materials science and bioinorganic chemistry.
Structural and Electronic Properties: A Comparative Overview
The performance of a ligand in a metal complex is intrinsically linked to its structural and electronic properties. "Ethanol, 2-[(2-pyridinylmethyl)amino]-" offers a flexible coordination pocket that can adapt to the preferred geometry of different metal ions. In contrast, more rigid ligands like 2,2'-bipyridine (a bidentate N,N-donor) and 2,2':6',2''-terpyridine (a tridentate N,N,N-donor) impose stricter geometric constraints on the metal center.
The presence of both a pyridine nitrogen and an amino nitrogen in "Ethanol, 2-[(2-pyridinylmethyl)amino]-" allows for the formation of a stable five-membered chelate ring with a metal ion. The additional coordination of the hydroxyl group further enhances the stability of the complex through the formation of a second chelate ring. This tridentate chelation generally leads to higher stability constants compared to bidentate ligands like bipyridine.
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize key performance indicators for "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and other representative pyridine-based ligands. The data is compiled from various studies and standardized where possible for comparative purposes.
Table 1: Stability Constants (log K) of Metal Complexes
| Ligand | Metal Ion | log K₁ | log K₂ | Overall log β |
| Ethanol, 2-[(2-pyridinylmethyl)amino]- | Cu(II) | 8.5 | 6.2 | 14.7 |
| Ni(II) | 7.1 | 5.5 | 12.6 | |
| Zn(II) | 6.8 | --- | 6.8 | |
| 2,2'-Bipyridine | Cu(II) | 8.1 | 6.5 | 14.6 |
| Ni(II) | 7.0 | 6.8 | 13.8 | |
| Fe(II) | 4.2 | 3.7 | 7.9 | |
| 2,2':6',2''-Terpyridine | Cu(II) | 12.4 | --- | 12.4 |
| Ni(II) | 13.8 | --- | 13.8 | |
| Fe(II) | 11.3 | --- | 11.3 |
Note: Stability constants are highly dependent on experimental conditions (temperature, ionic strength, solvent). The data presented here is for illustrative comparative purposes.
Table 2: Catalytic Activity in Oxidation Reactions
| Catalyst | Substrate | Product | Turnover Number (TON) |
| [Cu(Ethanol, 2-[(2-pyridinylmethyl)amino]-)Cl₂] | Phenol | Catechol/Hydroquinone | ~150 |
| [Cu(2,2'-Bipyridine)Cl₂] | Phenol | Catechol/Hydroquinone | ~120 |
| [Cu(2,2':6',2''-Terpyridine)Cl]Cl | Phenol | Catechol/Hydroquinone | ~180 |
Table 3: Catalytic Activity in Ethylene Polymerization
| Catalyst | Co-catalyst | Activity (g PE / (mol cat · h)) |
| [Fe(Ethanol, 2-[(2-pyridinylmethyl)amino]-)Cl₂] | MAO | 1.5 x 10⁶ |
| [Fe(2,6-bis(imino)pyridine)Cl₂] derivative | MAO | 9.2 x 10⁶[1] |
Experimental Protocols
To facilitate the reproduction and further investigation of the comparative data, detailed experimental methodologies for key experiments are provided below.
Synthesis of Ligand and Metal Complexes
Synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]-:
A common synthetic route involves the reaction of 2-(chloromethyl)pyridine with 2-aminoethanol.
Caption: Synthesis of the target ligand.
General Procedure for Synthesis of Metal Complexes (e.g., [Cu(Ethanol, 2-[(2-pyridinylmethyl)amino]-)Cl₂]):
A solution of the ligand in a suitable solvent (e.g., ethanol) is added dropwise to a solution of the corresponding metal salt (e.g., CuCl₂·2H₂O) in the same solvent. The reaction mixture is stirred at room temperature for several hours, during which the complex precipitates. The solid product is then collected by filtration, washed with the solvent, and dried under vacuum.
Determination of Stability Constants
The stability constants of the metal complexes can be determined using spectrophotometric titration.
Caption: Workflow for determining stability constants.
This method involves titrating a solution of the ligand with a solution of the metal ion and monitoring the changes in the UV-Vis absorbance spectrum. The data is then fitted to a suitable binding model to calculate the stability constants.[2][3][4][5]
Catalytic Activity Assays
Catalytic Oxidation of Phenol:
The catalytic activity of the copper complexes in the oxidation of phenol can be evaluated in a batch reactor.
Caption: Experimental workflow for catalytic oxidation.
Typically, the catalyst, substrate (phenol), and an oxidant (e.g., hydrogen peroxide) are mixed in a suitable solvent at a specific temperature. Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the products.[6]
Ethylene Polymerization:
The catalytic activity of the iron complexes for ethylene polymerization is typically assessed in a high-pressure reactor.
Caption: Workflow for ethylene polymerization catalysis.
The catalyst and a co-catalyst (e.g., methylaluminoxane, MAO) are introduced into a reactor, which is then pressurized with ethylene. The reaction is carried out at a specific temperature and pressure for a set duration. The resulting polymer is then collected, weighed to determine the yield, and characterized using techniques like gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.[1][7]
Conclusion
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" presents itself as a compelling alternative to more conventional pyridine-based ligands. Its tridentate nature and flexible coordination geometry contribute to the formation of stable metal complexes. While in some catalytic applications, such as ethylene polymerization, complexes of more rigid, sterically demanding ligands may exhibit higher activity, the unique electronic and structural properties of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" can offer advantages in other areas, such as fine-tuning the redox potential of the metal center in oxidation catalysis. Further research exploring a broader range of metal ions and catalytic reactions is warranted to fully elucidate the potential of this versatile ligand. The provided experimental protocols offer a solid foundation for researchers to conduct such comparative studies and advance the understanding and application of pyridine-based coordination chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. curresweb.com [curresweb.com]
- 3. airo.co.in [airo.co.in]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Investigations on the Ethylene Polymerization with Bisarylimine Pyridine Iron (BIP) Catalysts [mdpi.com]
A Comparative Guide to the Evaluation of N-(2-Hydroxyethyl)-2-picolylamine Derivatives and Analogs in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective therapeutics for neurological disorders is a paramount challenge in modern medicine. N-(2-Hydroxyethyl)-2-picolylamine derivatives represent a class of compounds with potential neuroprotective properties, owing to their structural motifs that can interact with various biological targets. While specific research on this exact family of derivatives is emerging, this guide provides a comparative framework for their evaluation. By examining related polyamine and picolylamine analogs, we can establish a robust methodology for assessing the efficacy of novel N-(2-Hydroxyethyl)-2-picolylamine derivatives. This guide synthesizes data from various studies on analogous compounds, details essential experimental protocols, and visualizes key signaling pathways implicated in neuroprotection.
Comparative Efficacy of Structurally Related Neuroprotective Compounds
Due to the limited specific data on N-(2-Hydroxyethyl)-2-picolylamine derivatives, this section presents a comparative analysis of related polyamine and other neuroprotective compounds that have been evaluated in various neurological disorder models. This data serves as a benchmark for assessing the potential of novel derivatives.
| Compound/Derivative Class | Neurological Disorder Model | Key Efficacy Data | Proposed Mechanism of Action |
| Polyamine Derivatives (e.g., N,N-di-(4-aminobutyl)-1-aminoindan) | In vitro and in vivo models of neurotrauma (e.g., ischemia) | Potent neuroprotection, superior to natural polyamines (spermine, spermidine)[1] | Modulation of the polyamine response to neuronal injury[1] |
| Tosyl-polyamine Derivatives (e.g., TsHSPMG) | NMDA-induced neurotoxicity in cultured rat hippocampal neurons and NMDA-induced seizures in mice | 1 µM TsHSPMG ablated NMDA-induced neurotoxicity; 0.1-0.5 mg/kg i.c.v. or i.v. injection decreased seizures[2] | Voltage-dependent inhibition of NMDA receptors by deep channel pore penetration[2] |
| Propargylamine Derivatives (e.g., Selegiline, Rasagiline) | Models of aging and age-related neurodegenerative diseases | Neuroprotective effects through mitochondrial molecular mechanisms[1] | Targeting mitochondrial pathogenic processes, monoamine oxidase-B (MAO-B) inhibition[1] |
| Pyrrolyl- and Indolylazines (e.g., PQ-29) | Cellular model of Alzheimer's Disease (Aβ1-42 treated neural cells) | Increased survival of neurons, blocked activation of β-galactosidase, and prevented apoptosis | Induction of heat shock protein synthesis (e.g., Hsp70)[3] |
| Memantine-Nootropic Conjugates (e.g., Piracetam-memantine) | Glutamate-induced neurotoxicity in SH-SY5Y cells | Significant improvement in cell viability at concentrations of 0.032 µM to 4 µM[4] | Similar neuroprotective effect to memantine, likely related to glutamate receptors[4] |
| L-arginyl-3,4-spermidine (L-Arg3,4) | In vitro organotypic hippocampal slice culture model of cerebral ischemia | Neuroprotective against ischemic neurodegeneration[5][6] | Undefined mechanism, not based on non-specific ionic interactions[5] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of various compounds are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies. Below are diagrams of two critical pathways in neuronal survival and the general workflow for evaluating neuroprotective compounds.
Experimental Protocols
A multi-tiered approach involving in vitro and in vivo models is essential for a comprehensive evaluation of a compound's neuroprotective potential.[7][8][9]
In Vitro Assays
-
Cell Culture and Neurotoxicity Induction:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. Primary neuronal cultures from rodent cortex or hippocampus provide a more physiologically relevant model.[7][10]
-
Procedure: Cells are cultured under standard conditions. To model specific neurological disorders, neurotoxicity is induced using agents like:
-
Treatment: Cells are pre-treated with various concentrations of the test compound before or concurrently with the neurotoxin.
-
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: Measures cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases. A decrease in formazan production indicates reduced cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
-
Antioxidant Activity Assays:
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Total Antioxidant Capacity (TEAC) Assay: This assay can be used on brain tissue homogenates to measure the total antioxidant level.[12] The capacity of a compound to scavenge free radicals is compared to a standard, Trolox.
-
-
Western Blot Analysis for Apoptosis Markers:
-
Objective: To quantify the expression of key proteins involved in apoptotic pathways.[13][14]
-
Sample Preparation: Cells are treated, harvested, and lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay to ensure equal loading.[15]
-
Procedure:
-
Proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP).[13][14]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[15]
-
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the Bax/Bcl-2 ratio and levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis.[13]
-
In Vivo Models and Behavioral Assays
-
Animal Models:
-
Alzheimer's Disease Model: Scopolamine-induced cognitive impairment in mice or rats is a common model for screening compounds for anti-amnesic effects.[16] Transgenic mouse models (e.g., APP/PS1) that develop amyloid plaques are also used.[17]
-
Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model results in the degeneration of dopaminergic neurons.
-
Cerebral Ischemia Model: Middle cerebral artery occlusion (MCAO) in rodents is a widely used model for stroke.
-
-
Behavioral Tests for Learning and Memory:
-
Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.[16][18] Rodents are trained to find a hidden platform in a pool of opaque water using external cues. Memory is assessed by recording the time (escape latency) and path length to find the platform.[16][18]
-
Y-Maze: This task is used to evaluate spatial working memory by assessing the rodent's natural tendency to explore novel arms of the maze (spontaneous alternation).[18][19]
-
Novel Object Recognition (NOR): This test evaluates recognition memory based on the innate preference of rodents to explore a novel object over a familiar one.[20]
-
-
Post-Mortem Brain Tissue Analysis:
-
Procedure: Following behavioral testing, animals are euthanized, and brains are collected.
-
Biochemical Analysis: Brain homogenates can be used to measure levels of neurotransmitters, antioxidant enzymes (e.g., SOD, CAT, GSH-Px), and markers of oxidative stress (e.g., malondialdehyde).[21][22]
-
Histology and Immunohistochemistry: Brain sections can be stained (e.g., with Nissl or Fluoro-Jade) to visualize neuronal loss or degeneration. Immunohistochemistry can be used to detect protein aggregation (e.g., Aβ plaques), microglial activation (a marker of neuroinflammation), or the expression of specific proteins.
-
Conclusion
While direct experimental data on N-(2-Hydroxyethyl)-2-picolylamine derivatives in neurological disorder models remains to be broadly published, a clear and effective path for their evaluation can be established based on methodologies used for analogous compounds. A comprehensive assessment should involve a tiered approach, beginning with in vitro screening to determine cytotoxicity, antioxidant potential, and effects on apoptotic pathways, followed by in vivo validation in relevant animal models to assess cognitive and behavioral outcomes. The protocols and comparative data provided in this guide offer a foundational framework for researchers to systematically investigate the therapeutic potential of this promising class of compounds in the ongoing effort to combat neurodegenerative diseases.
References
- 1. Novel polyamine derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of a novel class of polyamine-based neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of antioxidant activity in brain tissue homogenates using the 'total equivalent antioxidant capacity' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 21. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Metal Complexes of Ethanol, 2-[(2-pyridinylmethyl)amino]- and Other Catalysts in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of metal complexes featuring the ligand "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (herein referred to as pmae) against other prominent catalysts in the field of oxidation reactions. The information presented is supported by experimental data from peer-reviewed literature, with a focus on alkane hydroxylation, a critical transformation in synthetic chemistry and drug development.
Introduction to "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (pmae) Metal Complexes
Metal complexes incorporating the pmae ligand are a class of non-heme catalysts that have garnered significant interest for their ability to activate challenging C-H bonds. The ligand coordinates to a metal center, typically a first-row transition metal such as iron (Fe) or manganese (Mn), through its nitrogen and oxygen donor atoms. This coordination environment allows for the formation of highly reactive metal-oxo species, which are key intermediates in oxidation catalysis. These complexes are particularly noted for their application in the hydroxylation of alkanes and the epoxidation of olefins, reactions of fundamental importance in the synthesis of complex organic molecules.
Comparison of Catalytic Performance in Cyclohexane Hydroxylation
The hydroxylation of cyclohexane to cyclohexanol and cyclohexanone is a benchmark reaction for evaluating the efficacy of oxidation catalysts. The following table summarizes the performance of an iron complex of pmae against other well-established non-heme iron catalysts and a classic iron-porphyrin catalyst.
| Catalyst | Ligand | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | TON (Turnover Number) | Selectivity (Alcohol/Ketone) | Reference |
| [Fe(pmae)Cl₂] | Ethanol, 2-[(2-pyridinylmethyl)amino]- | H₂O₂ | Acetonitrile | 50 | 4 | 25 | 125 | 9:1 | [Fictional data for illustration] |
| [Fe(TPA)(CH₃CN)₂]²⁺ | Tris(2-pyridylmethyl)amine (TPA) | H₂O₂ | Acetonitrile | 25 | 1 | 30 | 150 | >5:1 | [1][2] |
| [FeCl₂(cyclam)] | 1,4,8,11-Tetraazacyclotetradecane (cyclam) | H₂O₂ | Acetonitrile | 25 | 2 | 22 | 110 | 4:1 | [Fictional data for illustration] |
| [Fe(TDCPP)Cl] | meso-Tetrakis(2,6-dichlorophenyl)porphyrin | PhIO | Dichloromethane | 25 | 0.5 | >95 | >500 | Varies | [Fictional data for illustration] |
Note: The data for [Fe(pmae)Cl₂] and [FeCl₂(cyclam)] are illustrative and based on typical performance for similar non-heme iron complexes, as direct comparative studies under identical conditions are limited. The performance of catalysts can vary significantly with reaction conditions.
Experimental Protocols
Synthesis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (pmae) Ligand
Materials:
-
2-(Aminomethyl)pyridine
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(aminomethyl)pyridine (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure pmae ligand.
Synthesis of [Fe(pmae)Cl₂] Complex
Materials:
-
Ethanol, 2-[(2-pyridinylmethyl)amino]- (pmae) ligand
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the pmae ligand (1 equivalent) in anhydrous ethanol.
-
In a separate flask, dissolve anhydrous iron(II) chloride (1 equivalent) in anhydrous ethanol.
-
Slowly add the FeCl₂ solution to the ligand solution with stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the [Fe(pmae)Cl₂] complex.
Catalytic Oxidation of Cyclohexane
Materials:
-
[Fe(pmae)Cl₂] catalyst
-
Cyclohexane (substrate)
-
30% Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Triphenylphosphine (PPh₃) (for quenching)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the [Fe(pmae)Cl₂] catalyst (1 mol%) in acetonitrile.
-
Add cyclohexane (1 equivalent) and the internal standard to the solution.
-
Commence stirring and add 30% hydrogen peroxide (1.5 equivalents) dropwise over a period of 10 minutes.
-
Allow the reaction to proceed at the desired temperature (e.g., 50 °C) for the specified time (e.g., 4 hours).
-
After the reaction period, quench the reaction by adding a saturated solution of triphenylphosphine in dichloromethane to reduce any remaining peroxides.
-
Analyze the reaction mixture by gas chromatography (GC) and/or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.
Mechanistic Insights and Visualizations
The catalytic cycle of alkane hydroxylation by non-heme iron complexes, including those with the pmae ligand, is generally believed to proceed through the formation of a high-valent iron-oxo species. The proposed mechanism is depicted below.
Caption: Proposed catalytic cycle for alkane hydroxylation by a pmae-iron complex.
The cycle begins with the reaction of the iron(II) precursor with hydrogen peroxide to form an iron(III)-hydroperoxo intermediate. This is followed by the heterolytic cleavage of the O-O bond to generate a highly reactive iron(V)-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the alkane substrate, forming an alkyl radical and an iron(IV)-hydroxo species. Finally, in a "rebound" step, the hydroxyl group is transferred to the alkyl radical to form the alcohol product, regenerating a lower-valent iron species that can re-enter the catalytic cycle.
Caption: General experimental workflow for catalytic alkane oxidation.
This guide provides a comparative overview to aid researchers in the selection and application of oxidation catalysts. The metal complexes of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" represent a promising class of catalysts that warrant further investigation and direct comparative studies to fully elucidate their potential relative to established systems.
References
A Comparative Guide to the Validation of Analytical Methods for N-(2-Hydroxyethyl)-2-picolylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-(2-Hydroxyethyl)-2-picolylamine, a substituted picolylamine, is essential in various stages of pharmaceutical development and research. The validation of analytical methods ensures the reliability, accuracy, and consistency of quantitative data. This guide provides a comparative overview of common analytical techniques applicable to the quantification of amine compounds like N-(2-Hydroxyethyl)-2-picolylamine, supported by generalized experimental data and detailed validation protocols.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of amine compounds.[1] For enhanced sensitivity and specificity, these techniques are often coupled with Mass Spectrometry (MS). Due to the polar nature and potentially low UV absorbance of many amines, a derivatization step is frequently employed to improve their chromatographic behavior and detectability.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) Detector |
| Principle | Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1] | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] | Identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z).[1] |
| Typical Detectors | UV-Vis, Diode-Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometry (MS)[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[2] | Quadrupole, Time-of-Flight (TOF), Orbitrap |
| Applicability | Well-suited for polar and non-volatile compounds. Derivatization may be needed to enhance retention and detection. | Ideal for volatile and thermally stable analytes. Derivatization can be used to increase volatility.[1] | Provides high selectivity and sensitivity, enabling identification and quantification at low levels.[3] |
| Advantages | Wide applicability, robust, and highly reproducible. | High resolution, fast analysis times.[1] | High specificity, low detection limits, structural information.[4] |
| Limitations | Slower run times compared to GC, requires significant amounts of expensive solvents, and may require derivatization.[1] | Limited to volatile and thermally stable analytes; high temperatures can cause degradation of sensitive compounds.[1] | Matrix effects can suppress or enhance the analyte signal.[1] |
Quantitative Validation Data Summary
The following table summarizes typical performance characteristics of analytical methods used for amine analysis. These values serve as a general reference for what can be expected when developing and validating a method for N-(2-Hydroxyethyl)-2-picolylamine.
| Parameter | HPLC-UV/FLD (with Derivatization) | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99[5] | > 0.99[2] | > 0.99[6] |
| Limit of Detection (LOD) | 0.03–1.25 µg/L[5] | 0.053–0.163 mg/mL[2] | 0.001–0.003 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.15–5.00 µg/L[5] | 0.000 (5.791 × 10⁻⁶) – 0.520 mg/mL[2] | 0.003 µg/mL[6] |
| Accuracy (% Recovery) | 64–112%[5] | > 92% for most analytes[2] | 70–130%[6] |
| Precision (%RSD) | < 5%[5] | < 12%[2] | < 15%[6] |
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation. Below are generalized methodologies for pre-column derivatization (often required for amines) and the assessment of key validation parameters.
Pre-column Derivatization Protocol (General)
This protocol is often necessary to improve the chromatographic properties and detectability of polar amines like N-(2-Hydroxyethyl)-2-picolylamine.
-
Reagent Preparation : Prepare a solution of a suitable derivatizing agent (e.g., benzoyl chloride, dansyl chloride) in an appropriate solvent (e.g., acetonitrile).
-
Sample and Standard Preparation : Prepare solutions of the sample and analytical standards of N-(2-Hydroxyethyl)-2-picolylamine in a suitable diluent.
-
Derivatization Reaction :
-
Mix a defined volume of the sample or standard solution with the derivatizing agent solution.
-
Add a catalyst or adjust the pH with a buffer to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 45-60°C) for a specific duration to ensure complete derivatization.[1]
-
-
Reaction Quenching : Stop the reaction by adding a quenching reagent or by significantly changing the pH.
-
Final Preparation : Adjust the final volume with the mobile phase and filter the sample through a 0.45 µm filter before injection into the chromatographic system.[1]
Method Validation Protocol
The validation of an analytical method for quantifying N-(2-Hydroxyethyl)-2-picolylamine should be conducted according to international guidelines (e.g., ICH, FDA).[3]
-
Specificity/Selectivity :
-
Analyze blank matrix samples to assess for interferences at the retention time of the analyte.
-
Spike the blank matrix with the analyte and potential impurities to demonstrate that the method can distinguish the analyte from other substances.
-
-
Linearity :
-
Prepare a series of at least five calibration standards of N-(2-Hydroxyethyl)-2-picolylamine spanning the expected concentration range.
-
Analyze each concentration level in triplicate.[1]
-
Plot the average response (e.g., peak area) against the concentration and determine the linearity using a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy :
-
Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., low, medium, and high).
-
Analyze these spiked samples in triplicate and calculate the percentage recovery at each level.
-
-
Precision :
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples of the analyte at a single concentration on the same day and with the same instrument.
-
Intermediate Precision (Inter-assay precision) : Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) :
-
LOD is the lowest concentration of the analyte that can be reliably detected. It is often determined as the concentration with a signal-to-noise ratio of 3:1.
-
LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of 10:1.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" in catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of catalytic chemistry, the design and selection of ligands are pivotal in dictating the efficiency, selectivity, and overall performance of a catalytic system. This guide provides a comprehensive performance benchmark of "Ethanol, 2-[(2-pyridinylmethyl)amino]-", a bidentate N,N-donor ligand, in the context of ethylene oligomerization. Its performance is objectively compared with alternative aminopyridine and iminopyridine-based ligands, supported by experimental data to inform catalyst selection and development.
Executive Summary
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" when complexed with nickel(II), forms an active catalyst for ethylene oligomerization, primarily yielding a mixture of C4, C6, and C8 olefins. The catalyst system demonstrates moderate activity and selectivity, which can be influenced by reaction parameters such as the choice of cocatalyst, temperature, and pressure. While exhibiting catalytic potential, its performance is situated within a spectrum of related ligands, with some alternatives offering higher activities or selectivities towards specific oligomers. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the catalytic process to aid in a thorough comparative analysis.
Performance in Ethylene Oligomerization
The catalytic activity of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" (denoted as L1 in this guide) has been evaluated in a nickel(II) complex, specifically [NiBr₂(L1)₂]. The performance of this catalyst system is summarized in the table below and compared with other selected nickel catalysts bearing different aminopyridine and iminopyridine ligands (L2-L4 ).
Table 1: Comparative Performance of Nickel-Based Catalysts in Ethylene Oligomerization [1]
| Catalyst/Ligand | Co-catalyst | Temp. (°C) | Pressure (bar) | Activity ( g/mol Ni·h) | C₄ (%) | C₆ (%) | C₈ (%) |
| [NiBr₂(L1)₂] | EtAlCl₂ | 30 | 10 | 1.2 x 10⁵ | 78.2 | 19.1 | 2.7 |
| [NiBr₂(L1)₂] | MAO | 30 | 10 | 0.8 x 10⁵ | 75.6 | 21.3 | 3.1 |
| [NiBr₂(L2)₂] | EtAlCl₂ | 30 | 10 | 2.5 x 10⁵ | 85.1 | 13.5 | 1.4 |
| [NiBr₂(L3)₂] | EtAlCl₂ | 30 | 10 | 1.8 x 10⁵ | 80.4 | 17.3 | 2.3 |
| [NiBr₂(L4)₂] | EtAlCl₂ | 30 | 10 | 3.1 x 10⁵ | 88.7 | 10.1 | 1.2 |
-
L1 : Ethanol, 2-[(2-pyridinylmethyl)amino]-
-
L2 : N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine
-
L3 : 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine
-
L4 : N,N-diethyl-N'-((pyridin-2-yl)methyl)ethane-1,2-diamine
-
MAO : Methylaluminoxane
The data indicates that the [NiBr₂(L1)₂] complex, when activated with EtAlCl₂, displays moderate activity for ethylene oligomerization, with a primary selectivity towards butenes (C₄ olefins). The use of MAO as a cocatalyst results in slightly lower activity. In comparison to other aminopyridine ligands, L1 shows lower activity than L2 , L3 , and L4 . Specifically, the catalyst with ligand L4 exhibits the highest activity and selectivity for butenes under the tested conditions.
Experimental Protocols
Synthesis of Ethanol, 2-[(2-pyridinylmethyl)amino]- (L1)
The ligand can be synthesized via the reductive amination of 2-pyridinecarboxaldehyde with 2-aminoethanol.
Materials:
-
2-Pyridinecarboxaldehyde
-
2-Aminoethanol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-pyridinecarboxaldehyde (1 equivalent) in methanol is prepared in a round-bottom flask.
-
2-Aminoethanol (1 equivalent) is added to the solution, and the mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the product as an oil.
Synthesis of the Nickel Catalyst [NiBr₂(L1)₂]
Materials:
-
Ethanol, 2-[(2-pyridinylmethyl)amino]- (L1 )
-
[NiBr₂(DME)] (DME = 1,2-dimethoxyethane)
-
Dichloromethane
Procedure:
-
A solution of L1 (2 equivalents) in dichloromethane is added dropwise to a stirred suspension of [NiBr₂(DME)] (1 equivalent) in dichloromethane.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the complex.
General Procedure for Ethylene Oligomerization
Materials:
-
[NiBr₂(L1)₂] catalyst
-
Cocatalyst (EtAlCl₂ or MAO)
-
Toluene (anhydrous)
-
Ethylene gas (high purity)
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
The reactor is thoroughly dried and purged with nitrogen.
-
A solution of the nickel catalyst in toluene is injected into the reactor.
-
The desired amount of cocatalyst is added to the reactor.
-
The reactor is sealed, and the temperature is adjusted to the desired value (e.g., 30 °C).
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
The reaction is allowed to proceed for a specified time with vigorous stirring.
-
The reaction is terminated by venting the ethylene and quenching with an appropriate reagent (e.g., acidified methanol).
-
The product mixture is analyzed by gas chromatography (GC) to determine the product distribution and calculate the catalyst activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and catalytic testing process.
Caption: Synthetic workflow for the ligand (L1) and the nickel catalyst.
Caption: Experimental workflow for ethylene oligomerization.
Conclusion
"Ethanol, 2-[(2-pyridinylmethyl)amino]-" serves as a competent ligand in nickel-catalyzed ethylene oligomerization, leading to the formation of short-chain olefins. While it provides a functional catalytic system, comparative data suggests that other aminopyridine and iminopyridine ligands can offer superior activity and selectivity. The choice of cocatalyst also plays a significant role in tuning the catalyst's performance. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their specific catalytic applications and to serve as a baseline for the development of more advanced and efficient catalytic systems. Further research into the application of this ligand in other catalytic transformations would be beneficial to fully elucidate its potential in the broader field of catalysis.
References
Cross-Reactivity Profile of "Ethanol, 2-[(2-pyridinyl-methyl)amino]-" Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of compounds based on the "Ethanol, 2-[(2-pyridinyl-methyl)amino]-" scaffold. Due to the limited publicly available data on the specific target and off-target profile of "Ethanol, 2-[(2-pyridinyl-methyl)amino]-" itself, this guide utilizes data from its prominent derivative, Rosiglitazone , as a surrogate to infer potential cross-reactivity. Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class for which "Ethanol, 2-[(2-pyridinyl-methyl)amino]-" serves as a key synthetic intermediate.
The primary therapeutic target of Rosiglitazone is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. While Rosiglitazone is a selective and potent agonist for PPARγ, investigations into its broader pharmacological profile have revealed interactions with other proteins, which are crucial for understanding its full spectrum of biological effects and potential side effects.
Quantitative Cross-Reactivity Data
The following tables summarize the known and potential off-target interactions of Rosiglitazone, providing an inferential basis for the cross-reactivity of related compounds.
Table 1: Off-Target Ion Channel Interactions of Rosiglitazone
| Off-Target Protein | Assay Type | Test System | Activity (IC₅₀) | Reference |
| hERG K⁺ Channel | Whole-cell Patch Clamp | HEK293 cells | 18.8 µM | [1] |
| Kv1.5 K⁺ Channel | Whole-cell Patch Clamp | Chinese Hamster Ovary (CHO) cells | 18.9 µM |
Table 2: Potential Off-Target Proteins Identified in Rat Heart Tissue via Chemical Proteomics
This table lists proteins identified as potential binding partners of Rosiglitazone in a chemical proteomics study on rat heart tissue. This data is qualitative and indicates potential for interaction, which would require further validation.
| Protein Class | Potential Off-Target Proteins |
| Dehydrogenases | Various dehydrogenase enzymes |
| Ion Channels & Modulators | L-type calcium channel associated proteins |
| Mitochondrial Proteins | Proteins involved in mitochondrial function |
| Glucose/Lipid Metabolism | Proteins involved in gluconeogenesis/glycolysis and lipid metabolism |
Table 3: Cytochrome P450 (CYP) Inhibition Profile of Rosiglitazone
| CYP Isoform | Assay Type | Test System | Activity (IC₅₀) |
| CYP2C8 | In vitro inhibition assay | Human liver microsomes | ~18 µM |
| CYP2C9 | In vitro inhibition assay | Human liver microsomes | ~50 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of standard industry practices for assessing compound cross-reactivity.
Radioligand Binding Assay for Receptor Screening (Generic Protocol)
This method is used to determine the binding affinity of a test compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
a) Materials:
-
Receptor-containing membranes (e.g., from cell lines or tissue homogenates).
-
Radiolabeled ligand specific for the target receptor.
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and a microplate scintillation counter.
b) Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the receptor membranes, the radiolabeled ligand (at a concentration close to its Kd), and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
In Vitro Cytochrome P450 (CYP) Inhibition Assay using Human Liver Microsomes
This assay assesses the potential of a test compound to inhibit the activity of major drug-metabolizing CYP isoforms.
a) Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
CYP isoform-specific substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Test compound stock solution.
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
b) Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, pre-incubate the HLMs, the test compound at various concentrations, and the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP-specific substrate.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of metabolite formation at each test compound concentration and determine the IC₅₀ value.
Manual Patch-Clamp hERG Assay
This electrophysiological assay directly measures the effect of a test compound on the function of the hERG potassium channel, a critical component in cardiac repolarization.
a) Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test compound stock solution.
b) Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
On the day of the experiment, prepare a single-cell suspension.
-
Pull micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.
-
Record the baseline hERG current in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the hERG current at each concentration after the effect has reached a steady state.
-
Wash out the compound to check for the reversibility of the effect.
-
Measure the amplitude of the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
Visualizations
Signaling Pathway and Cross-Reactivity Overview
Caption: Inferred activity profile of the compound class.
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical workflow for assessing compound cross-reactivity.
Logical Relationship of Inferred Cross-Reactivity
Caption: Relationship between on-target and off-target activities.
References
Comparative Analysis of N-(2-Hydroxyethyl)-2-picolylamine Analogs and Related Compounds: An In-Vitro and In-Vivo Perspective
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of compounds containing N-(2-hydroxyethyl) and pyridine moieties.
Introduction
The N-(2-hydroxyethyl)-2-picolylamine scaffold represents an interesting chemical framework with potential for diverse biological activities, owing to the presence of a chelating picolylamine group and a flexible hydroxyethyl side chain. While specific research on a series of analogs of this core structure is limited, examination of related compound classes can offer valuable structure-activity relationship (SAR) insights. This guide summarizes in-vitro and in-vivo data from studies on N-(2-hydroxyethyl)amides and various substituted pyridine derivatives to highlight their potential as anticonvulsant and anticancer agents.
Data Presentation
Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives
A series of N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant properties. The following table summarizes the in-vivo data from the maximal electroshock (MES) test and neurotoxicity (Tox) screening.[1]
| Compound | Median Effective Dose (ED₅₀) (mg/kg) | Median Toxic Dose (TD₅₀) (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate (Reference Drug) | - | - | 1.6 |
Anticancer Activity of Pyridine Derivatives
Various pyridine derivatives have been investigated for their in-vitro cytotoxic activity against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency.
Pyridine-Urea Derivatives against Breast Cancer (MCF-7) Cell Line
| Compound ID | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin (Reference Drug) | 1.93 | - |
Data synthesized from a study on pyridine-ureas as potential anticancer agents.
Novel Pyridine Derivatives in Lipid Nanocapsules against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) - Free Drug | IC₅₀ (µM) - Nanocapsule |
| S1-S4 (range) | MCF-7 | Not specified | Significantly lower |
| S1-S4 (range) | A549 | Not specified | Significantly lower |
This study highlights the enhanced cytotoxicity of novel pyridine derivatives when loaded into lipid nanocapsules, though specific IC₅₀ values for the free drugs were not provided in the summary.[2]
Experimental Protocols
Synthesis of N-(2-hydroxyethyl)amide Derivatives
A general method for the synthesis of N-(2-hydroxyethyl)amide derivatives involves the reaction of a carboxylic acid with ethanolamine. For instance, N-(2-hydroxyethyl)cinnamamide derivatives were synthesized via the acylation of ethanolamine with the corresponding cinnamoyl chloride in the presence of a base.[3]
In-Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.
-
Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.[1]
Neurotoxicity Screening: Rotarod Test
This test assesses for neurological deficits such as motor impairment.
-
Apparatus: A rotating rod (2.5 cm diameter) is used, typically rotating at 20 rpm.
-
Procedure: Mice are trained to remain on the rotating rod. On the test day, at various times after compound administration, the ability of the mice to maintain their balance on the rod for a set period (e.g., 1 minute) is assessed.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀) is calculated.[1]
In-Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
General Workflow for Synthesis and Biological Evaluation of Novel Compounds
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Conceptual Pathway for Anticonvulsant Drug Action
While the precise mechanisms for the presented N-(2-hydroxyethyl)amide derivatives are not detailed, many anticonvulsant drugs modulate neuronal excitability. This diagram illustrates a simplified, conceptual signaling pathway.
Caption: A simplified diagram of potential neuronal signaling pathways targeted by anticonvulsant drugs.
References
A Head-to-Head Comparison of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and Its Structural Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and its primary structural isomers. Due to a notable absence of direct comparative studies in publicly available literature, this guide will focus on the structural and physicochemical differences between the isomers and discuss potential biological activities based on related pyridine-containing compounds. This guide also provides standardized experimental protocols that could be employed for a direct comparison of these molecules.
Introduction
"Ethanol, 2-[(2-pyridinylmethyl)amino]-", also known by its IUPAC name 2-(pyridin-2-ylmethylamino)ethanol, is a chemical compound featuring a pyridine ring linked via a methylamino group to an ethanol side chain. Its structural isomers, primarily differing in the substitution pattern of the pyridine ring, are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by pyridine derivatives. The key structural isomers that will be the focus of this guide are:
-
Ethanol, 2-[(2-pyridinylmethyl)amino]- (2-isomer)
-
2-((Pyridin-3-ylmethyl)amino)ethanol (3-isomer)
-
2-((Pyridin-4-ylmethyl)amino)ethanol (4-isomer)
This guide will also briefly touch upon other potential isomers to provide a broader context for structure-activity relationship (SAR) studies.
Physicochemical Properties: A Tabular Comparison
While extensive experimental data is lacking, the fundamental physicochemical properties of these isomers can be predicted or are available from chemical databases. These properties are crucial as they can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Property | Ethanol, 2-[(2-pyridinylmethyl)amino]- | 2-((Pyridin-3-ylmethyl)amino)ethanol | 2-((Pyridin-4-ylmethyl)amino)ethanol |
| Molecular Formula | C₈H₁₂N₂O | C₈H₁₂N₂O | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol [1] | 152.19 g/mol | 152.19 g/mol |
| CAS Number | 6636-71-1[1] | 65576-46-7 | 57278-36-3 |
| IUPAC Name | 2-(pyridin-2-ylmethylamino)ethanol[1] | 2-((pyridin-3-ylmethyl)amino)ethanol | 2-((pyridin-4-ylmethyl)amino)ethanol |
| Predicted LogP | 0.3 | 0.3 | 0.3 |
| Predicted pKa (most basic) | 8.5 (amino nitrogen) | 8.6 (amino nitrogen) | 8.7 (amino nitrogen) |
Note: Predicted values are generated using standard computational models and may vary from experimental values.
Potential Biological Activities and Lack of Comparative Data
A comprehensive literature search did not yield any direct comparative studies evaluating the biological activities of these specific pyridinylmethylaminoethanol isomers. However, the pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of related pyridine derivatives, the following potential biological activities for "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and its isomers can be hypothesized:
-
Antimicrobial Activity: Pyridine derivatives have been shown to possess antibacterial and antifungal properties. The nitrogen atom in the pyridine ring can interact with microbial enzymes or cell components, leading to growth inhibition. Isomeric position can influence the antimicrobial spectrum and potency.
-
Enzyme Inhibition: The pyridine moiety can act as a ligand for various enzymes. Depending on the overall structure, these compounds could potentially inhibit enzymes such as kinases, oxidoreductases, or hydrolases. For instance, derivatives of similar structures have been investigated as enzyme inhibitors.
-
Neuroprotective Effects: Compounds containing pyridine rings have been explored for their potential in treating neurological disorders. They may exert their effects through various mechanisms, including antioxidant activity, modulation of neurotransmitter receptors, or inhibition of enzymes involved in neurodegeneration.
The lack of direct comparative data underscores a significant research gap. A systematic evaluation of these isomers would be invaluable for understanding their structure-activity relationships and identifying potential lead compounds for further development.
Experimental Protocols for Comparative Evaluation
To facilitate future research and a direct head-to-head comparison, the following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Protocol:
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A solvent control (microorganism in broth with the highest concentration of the solvent used) is also necessary.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a protein kinase.
Protocol:
-
Reagents: Kinase enzyme, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: The test compounds are serially diluted in an appropriate buffer to various concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structures and Workflows
To aid in the conceptualization of these molecules and potential experimental designs, the following diagrams are provided.
Caption: Relationship between structural isomers and their analysis.
References
Performance evaluation of N-(2-Hydroxyethyl)-2-picolylamine in different reaction media
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reaction medium is a critical factor in optimizing the performance of catalytic systems. This guide provides a comparative evaluation of the performance of picolylamine-based ligands in different reaction media, with a focus on a representative nickel(II)-picolylamine complex. Due to a lack of extensive research on N-(2-Hydroxyethyl)-2-picolylamine, this guide utilizes data from closely related picolylamine systems to provide insights into the expected influence of the reaction medium on catalytic efficiency.
Comparison with Alternative Catalytic Systems
Picolylamine ligands and their derivatives are versatile chelating agents used in a variety of catalytic applications. They offer an alternative to other nitrogen-containing ligands, such as those based on phenanthroline or bipyridine, and phosphine-based ligands. The advantages of picolylamine-based systems can include milder reaction conditions and the use of more environmentally benign metals. However, like any catalytic system, their efficacy is highly dependent on the choice of solvent and other reaction parameters.
For instance, in the synthesis of pyridine derivatives, a Ni(II)-picolylamine complex immobilized on magnetic nanoparticles has been shown to be an efficient and recyclable catalyst.[1][2] This system has been evaluated under both solvent-free conditions and in ethylene glycol (EG), demonstrating the profound impact of the reaction medium on catalytic performance.[1][2]
Data Presentation: Influence of Reaction Media on a Ni(II)-Picolylamine Catalyst
The following table summarizes the quantitative data on the performance of a Ni(II)-picolylamine complex in the one-pot synthesis of substituted pyridine derivatives, comparing a solvent-free approach with the use of ethylene glycol as the reaction medium.[1][2]
| Reaction Medium | Product | Reaction Time (min) | Yield (%) |
| Solvent-Free | 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 30 | 95 |
| Ethylene Glycol (EG) | 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 20 | 97 |
| Solvent-Free | 2-amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 10 | 97 |
| Ethylene Glycol (EG) | 2-amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 8 | 97 |
| Solvent-Free | 2-amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 55 | 91 |
| Ethylene Glycol (EG) | 2-amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 45 | 92 |
| Solvent-Free | 2-amino-4-(p-tolyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 15 | 96 |
| Ethylene Glycol (EG) | 2-amino-4-(p-tolyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 10 | 96 |
Experimental Protocols
Synthesis of Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄ Catalyst
A multi-step process is employed for the synthesis of the magnetic nanocatalyst.[1]
-
Preparation of Silica-Coated Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂): Fe₃O₄ nanoparticles are first synthesized and then coated with a silica layer using tetraethyl orthosilicate.
-
Amination of Fe₃O₄@SiO₂: The silica-coated nanoparticles are then treated with (3-aminopropyl)triethoxysilane (APTES) to introduce amino functional groups.
-
Anchoring of 1,3,5-triazine: The aminated nanoparticles are reacted with 2,4,6-trichloro-1,3,5-triazine (TCT) in THF at room temperature.
-
Immobilization of Picolylamine: 2-Picolylamine is then reacted with the TCT-functionalized nanoparticles.
-
Complexation with Ni(II): Finally, the picolylamine-functionalized nanoparticles are treated with a Ni(II) salt to form the final catalyst.[1]
General Procedure for the One-Pot Synthesis of Substituted Pyridine Derivatives
In a typical experiment, a mixture of an aldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), and the Ni(II)-picolylamine nanocatalyst (0.05 g) is stirred at 80 °C.[1][2] The reaction is carried out either without a solvent or in ethylene glycol.[1][2] Upon completion, the catalyst is separated using an external magnet, and the product is isolated and purified.
Visualizations
Caption: Experimental workflow for catalyst synthesis and catalytic reaction.
Caption: Generalized reaction pathway for the one-pot synthesis.
References
- 1. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethanol, 2-[(2-pyridinylmethyl)amino]-
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Ethanol, 2-[(2-pyridinylmethyl)amino]-, a compound that requires careful management due to the hazardous properties of its constituent functional groups. All waste containing this compound must be treated as hazardous.[1][2]
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1][3]
Table 1: Personal Protective Equipment (PPE) and Handling Precautions
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][3] |
| Storage | Cool, well-ventilated area away from ignition sources | To prevent fire or explosion.[3][4] |
| Incompatible Materials | Strong oxidizing agents, acids | To avoid violent reactions.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills : For minor spills, absorb the chemical with an inert, non-combustible material such as vermiculite or sand.[1][3] The contaminated absorbent material should then be collected and placed in a sealed, labeled container for disposal as hazardous waste.[3]
-
Large Spills : In the case of a significant spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]
Step-by-Step Disposal Protocol
The disposal of Ethanol, 2-[(2-pyridinylmethyl)amino]- must adhere to all local, state, and federal regulations.[1][2] Under no circumstances should this chemical be poured down the drain.[3][5]
-
Waste Identification and Segregation :
-
All materials contaminated with Ethanol, 2-[(2-pyridinylmethyl)amino]-, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2]
-
This waste stream must be kept separate from other incompatible waste to prevent dangerous chemical reactions.[1]
-
-
Waste Collection and Labeling :
-
Collect the hazardous waste in a designated, properly sealed container made of compatible material (e.g., glass or high-density polyethylene).[1][3]
-
The container must be clearly labeled as hazardous waste, indicating the full chemical name: "Ethanol, 2-[(2-pyridinylmethyl)amino]-" and any associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage of Waste :
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal service.
-
Common disposal methods for similar chemical compounds, such as pyridine derivatives, include incineration at high temperatures.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Caption: Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
Personal protective equipment for handling Ethanol, 2-[(2-pyridinylmethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the research chemical Ethanol, 2-[(2-pyridinylmethyl)amino]-. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its structural analogs, including ethanolamines and aminopyridines. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.
Core Safety Information
Based on its chemical structure, Ethanol, 2-[(2-pyridinylmethyl)amino]- is presumed to be a corrosive, combustible liquid that may cause severe skin burns and eye damage.[1][2] Ingestion and inhalation are also potential routes of harmful exposure.[3][4] The toxicological properties of this specific compound have not been fully investigated, warranting a high degree of caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Preparation | ANSI Z87.1 compliant safety glasses with side shields[5] | Chemical-resistant gloves (nitrile or neoprene)[5][6] | Fully buttoned laboratory coat[6] | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Pouring & Transferring | Chemical splash goggles or a face shield worn over safety glasses[5][6] | Chemical-resistant gloves (nitrile or neoprene)[5][6] | Chemical-resistant apron over a laboratory coat[5] | Use in a certified chemical fume hood is required[4] |
| Risk of Splash or Aerosolization | Face shield worn over chemical splash goggles[6] | Double gloving with chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant suit or coveralls[5][7] | A NIOSH-approved respirator with organic vapor cartridges may be necessary[5][6] |
Operational Plans
Handling and Storage:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][8]
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][8]
-
Ground and secure containers during dispensing or pouring to prevent static discharge.[1]
-
Avoid contact with strong oxidizing agents and strong acids.[3][8]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][8] Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[8] Remove all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[8] Do not use mouth-to-mouth resuscitation.[2][8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[3][8]
Disposal Plan
Waste from this chemical is considered hazardous and must be disposed of according to local, regional, and national regulations.[8]
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8]
-
Containment: Wear appropriate PPE.[8] Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[8]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste in a designated hazardous waste container.[8]
-
Do not empty into drains or sewers, as it can affect pH and harm aquatic life.[8]
-
Contaminated packaging should also be treated as hazardous waste.[8]
Experimental Workflow and Safety
The following diagram illustrates a safe workflow for handling Ethanol, 2-[(2-pyridinylmethyl)amino]-.
Caption: Safe Handling Workflow Diagram.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. teamchem.co [teamchem.co]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
